hnRNPK-IN-1
Description
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Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIJUIEMIEMQH-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Interactions of Heterogeneous Nuclear Ribonucleoprotein K (hnRNP K)
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein involved in a multitude of cellular processes, including chromatin remodeling, transcription, RNA splicing, and translation.[1][2][3] Its function as a docking platform for nucleic acids and various proteins places it at the crossroads of numerous signaling pathways.[1][4] Consequently, hnRNP K has emerged as a significant target in drug development, particularly in the context of cancer and other diseases where its expression or localization is dysregulated.[1] This guide provides a technical overview of the binding characteristics of hnRNP K, with a focus on its interactions with nucleic acids. While information on a specific inhibitor designated "hnRNPK-IN-1" is not available in the public domain, this document serves as a comprehensive resource for researchers and drug development professionals interested in targeting hnRNP K.
Quantitative Data on hnRNP K Binding Affinity
The binding affinity of hnRNP K to its target nucleic acid sequences is a critical parameter for understanding its biological function and for the development of targeted therapies. The following table summarizes the available quantitative data on the binding affinity of hnRNP K.
| Ligand | Apparent Dissociation Constant (Kd) | Experimental Method | Reference |
| c-MYC i-motif (Py25') | ~220 nM | PAGE bandshift assay | [5] |
Note: Further specific quantitative data for a small molecule inhibitor "this compound" is not available in the provided search results.
Experimental Protocols
The determination of binding affinities and the characterization of the molecular interactions of hnRNP K rely on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.
1. Polyacrylamide Gel Electrophoresis (PAGE) Bandshift Assay
This technique is utilized to qualitatively and quantitatively assess the binding of a protein to a nucleic acid molecule.
-
Objective: To determine the apparent binding affinity of hnRNP K to a specific DNA or RNA sequence.
-
Principle: The electrophoretic mobility of a nucleic acid molecule is altered upon binding to a protein. This change in mobility, or "shift," is visualized on a gel.
-
Methodology:
-
Preparation of Labeled Nucleic Acid: The DNA or RNA probe of interest (e.g., Py25' for the c-MYC i-motif) is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: A fixed concentration of the labeled nucleic acid probe is incubated with varying concentrations of purified hnRNP K protein in a suitable binding buffer. The buffer conditions (pH, salt concentration) are optimized to mimic physiological conditions or to favor the interaction being studied.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a constant voltage to separate the bound complexes from the free probe.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or imaged using a fluorescence scanner. The intensity of the bands corresponding to the free and bound probe is quantified.
-
Data Analysis: The fraction of the bound probe is plotted against the protein concentration, and the apparent dissociation constant (Kd) is calculated by fitting the data to a binding isotherm.[5]
-
2. Fluorescence Anisotropy
Fluorescence anisotropy is a solution-based technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.
-
Objective: To determine the binding affinity and stoichiometry of the interaction between hnRNP K and a fluorescently labeled nucleic acid.
-
Principle: A small, fluorescently labeled nucleic acid tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the much larger hnRNP K protein, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence anisotropy.
-
Methodology:
-
Labeling of Nucleic Acid: A specific RNA or DNA oligonucleotide is labeled with a fluorescent probe (e.g., fluorescein).
-
Titration: A fixed concentration of the fluorescently labeled nucleic acid is placed in a cuvette, and increasing concentrations of purified hnRNP K are titrated into the solution.
-
Measurement: After each addition of protein and an equilibration period, the fluorescence anisotropy is measured using a specialized fluorometer.
-
Data Analysis: The change in anisotropy is plotted against the protein concentration. The resulting binding curve is then fit to a suitable binding model to determine the dissociation constant (Kd).
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Signaling Pathways and Experimental Workflows
hnRNP K is a central node in various signaling pathways, influencing gene expression and cellular responses. Understanding these pathways is crucial for elucidating the downstream effects of inhibiting hnRNP K.
Signaling Pathway Involving hnRNP K in Cancer
In several cancers, hnRNP K expression is upregulated and contributes to tumor progression.[1] One such pathway involves the regulation of c-myc, a potent oncogene.
Experimental Workflow for Studying hnRNP K-RNA Interactions
The following diagram outlines a typical workflow for identifying and characterizing the RNA molecules that bind to hnRNP K.
hnRNP K represents a compelling therapeutic target due to its integral role in regulating gene expression and its involvement in various disease states. While the specific inhibitor "this compound" remains to be characterized in publicly accessible literature, the methodologies and pathways described herein provide a foundational guide for researchers and drug developers. A thorough understanding of the binding affinity, the experimental protocols to measure it, and the cellular pathways modulated by hnRNP K is paramount for the successful development of novel therapeutics targeting this multifaceted protein.
References
- 1. Role and molecular mechanism of heterogeneous nuclear ribonucleoprotein K in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Heterogeneous nuclear ribonucleoprotein (HnRNP) K genome-wide binding survey reveals its role in regulating 3'-end RNA processing and transcription termination at the early growth response 1 (EGR1) gene through XRN2 exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into poly(C)-binding protein hnRNP K resolving i-motif DNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of hnRNPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of hnRNPK-IN-1, a notable inhibitor of the heterogeneous nuclear ribonucleoprotein K (hnRNPK). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the intricate molecular interactions and experimental workflows.
Discovery of a Novel hnRNPK Inhibitor
This compound, with the chemical name 2-((3-amino-1H-pyrazol-4-yl)oxy)-N-(3-chloro-4-fluorophenyl)-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide, was identified as a potent ligand for hnRNPK. The discovery process likely involved high-throughput screening of a diverse chemical library to identify compounds that bind to the hnRNPK protein. Subsequent hit-to-lead optimization efforts would have focused on improving potency, selectivity, and drug-like properties, culminating in the identification of this compound.
Biological Activity and Mechanism of Action
hnRNPK is a multifaceted protein involved in numerous cellular processes, including transcription, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2] this compound exerts its biological effects by binding to hnRNPK, thereby modulating its activity. A key function of hnRNPK is its role as a transcriptional activator for the proto-oncogene c-myc.[1] By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the downregulation of c-myc transcription.[] This inhibition of c-myc, a critical regulator of cell growth and proliferation, is a primary mechanism behind the anti-tumor activity of this compound.[][4]
The interaction between this compound and hnRNPK has been quantified, showing a dissociation constant (Kd) of 4.6 μM as measured by Surface Plasmon Resonance (SPR) and 2.6 μM by MicroScale Thermophoresis (MST).[]
Quantitative Biological Data
The following tables summarize the quantitative data reported for this compound, providing a clear comparison of its binding affinity and cellular efficacy.
Table 1: Binding Affinity of this compound to hnRNPK
| Parameter | Method | Value (μM) |
| Kd | SPR | 4.6[] |
| Kd | MST | 2.6[] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| Siha | Cervical Cancer | 1.36[] |
| A549 | Lung Cancer | 3.59[] |
| HeLa | Cervical Cancer | 1.89[] |
| U2OS | Osteosarcoma | 2.54[] |
| A375 | Melanoma | 2.11[] |
| HuH7 | Hepatocellular Carcinoma | 2.87[] |
| HEK293 | Human Embryonic Kidney | >10[] |
Table 3: In Vivo Efficacy of this compound in a HeLa Xenograft Model
| Dose (mg/kg) | Administration | Tumor Growth Inhibition |
| 6.7 - 20 | Intraperitoneal (i.p.), once a day for three weeks | Significant inhibition[] |
Synthesis of this compound
The chemical synthesis of this compound (2-((3-amino-1H-pyrazol-4-yl)oxy)-N-(3-chloro-4-fluorophenyl)-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide) is a multi-step process. While a specific detailed synthesis protocol for this exact molecule is not publicly available in the searched literature, a general synthetic route can be proposed based on the synthesis of structurally related pyrazole-benzamide derivatives. The synthesis would likely involve the preparation of key intermediates: a substituted 3-amino-1H-pyrazole, a substituted benzoic acid, and 3-chloro-4-fluoroaniline.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices and information from related studies.
Surface Plasmon Resonance (SPR) Assay
This protocol outlines the general procedure for assessing the binding kinetics of this compound to the hnRNPK protein.
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Immobilization of hnRNPK:
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Recombinant hnRNPK protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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hnRNPK protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
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Binding Analysis:
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A series of concentrations of this compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the sensor chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index.
-
The sensor surface is regenerated between each analyte injection using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on various cancer cell lines.
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Cell Seeding:
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Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound in cell lines such as HeLa.
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Cell Treatment:
-
HeLa cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
c-myc Transcription Assay (Quantitative Real-Time PCR)
This protocol measures the effect of this compound on the mRNA expression levels of the c-myc gene.
-
Cell Treatment and RNA Extraction:
-
HeLa cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
-
Reverse Transcription:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using the synthesized cDNA, primers specific for the c-myc gene, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The reaction is run on a real-time PCR instrument, which monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
-
Data Analysis:
-
The relative expression of the c-myc gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.
-
In Vivo HeLa Xenograft Model
This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of this compound.
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.[]
-
-
Monitoring and Data Collection:
-
Tumor volume and body weight of the mice are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis:
-
The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.
-
Conclusion
This compound represents a promising small molecule inhibitor of hnRNPK with demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines, which are attributed to its ability to disrupt the hnRNPK-mediated transcription of the c-myc oncogene. The in vivo efficacy in a HeLa xenograft model further underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this and similar compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision Strike of hnRNPK-IN-1: A Selective Anti-Proliferative Agent
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the selective anti-proliferative effects of hnRNPK-IN-1, a novel small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein K (hnRNP K). hnRNP K is a multifaceted protein frequently overexpressed in various cancers, playing a pivotal role in tumorigenesis through the regulation of critical oncogenes like c-myc.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Data Summary
The anti-proliferative activity and binding affinity of this compound have been quantified across various cancer cell lines and biophysical assays. The following tables summarize these key quantitative metrics.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| Siha | Cervical Cancer | 1.36 |
| A549 | Lung Cancer | Not Specified |
| HeLa | Cervical Cancer | 2.59 |
| U2OS | Osteosarcoma | Not Specified |
| A375 | Melanoma | Not Specified |
| HuH7 | Hepatocellular Carcinoma | Not Specified |
| HEK293 | Embryonic Kidney | 3.59 |
Data compiled from publicly available information on this compound (Compound 25).[1]
Table 2: Binding Affinity of this compound to hnRNP K
| Assay Method | Dissociation Constant (Kd) (μM) |
| Surface Plasmon Resonance (SPR) | 4.6 |
| Microscale Thermophoresis (MST) | 2.6 |
Data reflects the binding affinity of this compound (Compound 25) to the hnRNP K protein.[1]
Mechanism of Action: Disrupting the hnRNP K/c-myc Axis
This compound exerts its anti-proliferative effects by directly targeting hnRNP K and disrupting its interaction with the promoter region of the c-myc oncogene.[2] hnRNP K is known to bind to the c-myc promoter, acting as a transcriptional activator.[1] By binding to hnRNP K, this compound prevents this interaction, leading to the downregulation of c-myc transcription and subsequent inhibition of tumor cell proliferation and induction of apoptosis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selective anti-proliferative effect of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, Siha, A549)
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for c-myc Expression
This protocol is to assess the effect of this compound on the protein levels of its downstream target, c-myc.
Materials:
-
Cancer cells (e.g., HeLa)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) for 48 hours.[2]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-myc and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the c-myc expression to the β-actin loading control.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
HeLa cells
-
Matrigel
-
This compound (formulated for intraperitoneal injection)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 HeLa cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to treatment and control groups (n=5-10 per group).
-
Administer this compound (e.g., 6.7, 20 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., three weeks).[2]
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the tumor growth curves and compare the final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.
Experimental and logical Workflow
The evaluation of this compound's selective anti-proliferative effect follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound represents a promising class of targeted anti-cancer agents. Its ability to selectively inhibit the pro-proliferative function of hnRNP K through the disruption of c-myc transcription provides a clear mechanism-based rationale for its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and other molecules targeting the hnRNP K pathway. The provided workflows and diagrams serve as a valuable resource for scientists and researchers dedicated to advancing novel cancer therapeutics.
References
An In-depth Technical Guide to hnRNPK-IN-1: A Ligand of Heterogeneous Nuclear Ribonucleoprotein K
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a multifaceted protein implicated in a wide array of cellular processes, including transcription, translation, and signal transduction. Its dysregulation has been linked to various diseases, most notably cancer, where it can act as a regulator of key oncogenes such as c-Myc. This technical guide provides a comprehensive overview of hnRNPK-IN-1, a small molecule ligand designed to bind to hnRNP K and modulate its activity. This document details the mechanism of action of this compound, its binding affinity, and its effects on cancer cells. Furthermore, it provides detailed protocols for the key experimental assays used in its characterization, including fluorescence polarization, isothermal titration calorimetry, and cellular thermal shift assays, to facilitate further research and drug development efforts targeting hnRNP K.
Introduction to hnRNP K
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a highly conserved protein that belongs to the hnRNP family of RNA-binding proteins. It is ubiquitously expressed and predominantly localized in the nucleus, although it can shuttle between the nucleus and the cytoplasm. hnRNP K is characterized by the presence of three K-homology (KH) domains, which are responsible for its binding to both RNA and DNA, with a preference for cytosine-rich sequences.
Functionally, hnRNP K acts as a docking platform, integrating various signaling pathways and participating in a multitude of gene expression regulation processes. These include chromatin remodeling, transcriptional regulation, RNA splicing, and translation. Its ability to interact with a diverse range of proteins and nucleic acids allows it to exert control over fundamental cellular activities such as cell proliferation, differentiation, and apoptosis. Given its central role in these processes, it is not surprising that the aberrant expression or function of hnRNP K is associated with several human diseases, including cancer. In many tumor types, hnRNP K is overexpressed and contributes to tumorigenesis by modulating the expression of critical oncogenes, a prime example being the c-Myc proto-oncogene.
This compound: A Novel Ligand Targeting hnRNP K
This compound is a novel small molecule inhibitor that has been identified as a direct ligand of hnRNP K. Its mechanism of action involves binding to hnRNP K and subsequently disrupting its interaction with the promoter region of the c-Myc gene. This interference leads to the downregulation of c-Myc transcription, a key event in the proliferation of many cancer cells. By inhibiting the function of hnRNP K in this pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the hnRNP K/c-Myc promoter interaction. hnRNP K is known to bind to a CT-rich element in the c-Myc promoter, acting as a transcriptional activator. By binding to hnRNP K, this compound induces a conformational change or sterically hinders the protein, preventing its association with the c-Myc promoter DNA. This leads to a reduction in c-Myc mRNA and protein levels, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Data
The interaction between this compound and hnRNP K, as well as the compound's cellular activity, have been quantified using various biophysical and cell-based assays.
Table 1: Binding Affinity of this compound for hnRNP K
| Assay Method | Dissociation Constant (Kd) |
| Surface Plasmon Resonance (SPR) | 4.6 µM[1] |
| Microscale Thermophoresis (MST) | 2.6 µM[1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Siha | Cervical Cancer | 1.36[1] |
| A549 | Lung Cancer | >5[1] |
| HeLa | Cervical Cancer | 2.11[1] |
| U2OS | Osteosarcoma | 3.59[1] |
| A375 | Melanoma | >5[1] |
| HuH7 | Liver Cancer | 2.87[1] |
| HEK293 | Embryonic Kidney | >5[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to measure the binding affinity between this compound and hnRNP K in solution.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.
Materials:
-
Purified recombinant hnRNP K protein
-
Fluorescently labeled tracer molecule that binds to hnRNP K
-
This compound
-
Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)
-
384-well, non-binding black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescent tracer at a constant concentration (e.g., 10 nM) in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of the microplate, add the hnRNP K protein to a final concentration within the linear range of the assay.
-
Add the serially diluted this compound to the wells.
-
Add the fluorescent tracer to all wells.
-
Include control wells containing:
-
Tracer only (for minimum polarization)
-
Tracer and hnRNP K (for maximum polarization)
-
Buffer only (for background)
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (hnRNP K) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the protein.
Materials:
-
Purified recombinant hnRNP K protein
-
This compound
-
Dialysis Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Dialyze both the hnRNP K protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas the solutions immediately before the experiment to prevent bubble formation.
-
Load the hnRNP K solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of this compound into the hnRNP K solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change for each injection.
-
As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific for hnRNP K
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against hnRNP K.
-
Quantify the band intensities to determine the amount of soluble hnRNP K at each temperature.
-
Plot the percentage of soluble hnRNP K against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway
This compound primarily impacts the c-Myc signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
hnRNP K-mediated c-Myc Transcription
hnRNP K acts as a transcriptional activator of the c-Myc oncogene. It binds to a cytosine-rich (CT-rich) element in the c-Myc promoter, facilitating the recruitment of the transcriptional machinery and enhancing gene expression. Elevated levels of c-Myc protein then drive the cell cycle forward and promote cell growth. This compound disrupts this process by preventing hnRNP K from binding to the c-Myc promoter, thereby reducing c-Myc expression and its downstream effects.
Conclusion
This compound represents a promising chemical probe for studying the functions of hnRNP K and a potential starting point for the development of novel anticancer therapeutics. Its ability to specifically bind to hnRNP K and disrupt its interaction with the c-Myc promoter provides a clear mechanism for its anti-proliferative and pro-apoptotic effects. The detailed experimental protocols provided in this guide are intended to enable researchers to further investigate the therapeutic potential of targeting hnRNP K and to develop more potent and selective inhibitors. The continued exploration of hnRNP K-targeted therapies holds significant promise for the treatment of cancers and other diseases where this multifaceted protein is dysregulated.
References
The Disruption of c-myc Promoter Binding by hnRNPK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-myc proto-oncogene is a critical regulator of cellular proliferation and is frequently dysregulated in cancer. Its transcription is, in part, positively regulated by the heterogeneous nuclear ribonucleoprotein K (hnRNPK), which binds to a cytosine-rich (CT) element in the c-myc promoter. The development of small molecules that can disrupt this protein-DNA interaction presents a promising therapeutic strategy. This technical guide details the function and mechanism of hnRNPK-IN-1, a small molecule inhibitor designed to abrogate the binding of hnRNPK to the c-myc promoter, thereby downregulating c-myc transcription. This document provides a comprehensive overview of the inhibitor's binding affinity, its effects on c-myc expression, and detailed protocols for key experimental assays used in its characterization.
Introduction to hnRNPK and its Role in c-myc Transcription
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multi-functional protein involved in various cellular processes, including chromatin remodeling, transcription, and translation.[1] In the context of gene regulation, hnRNPK can act as a transcriptional activator.[2] One of its key targets is the c-myc proto-oncogene. The c-myc promoter contains a nuclease hypersensitive element (NHE) III(_1) which harbors a CT-rich sequence.[2] hnRNPK binds directly to this CT element, facilitating the recruitment of the transcriptional machinery and subsequent activation of c-myc transcription.[1][2] Elevated levels of both hnRNPK and c-myc are observed in various cancers, highlighting the clinical relevance of this interaction.[2]
This compound: A Small Molecule Inhibitor of the hnRNPK/c-myc Interaction
This compound (also referred to as compound 25 in its primary publication) is a novel small molecule designed to inhibit the transcriptional activation of c-myc by disrupting the interaction between hnRNPK and the c-myc promoter.[3]
Mechanism of Action
This compound functions by directly binding to the hnRNPK protein. This binding event sterically hinders the interaction of hnRNPK with its cognate CT element on the c-myc promoter. By preventing this crucial binding step, this compound effectively blocks the hnRNPK-mediated transcriptional activation of c-myc, leading to a dose-dependent decrease in both c-myc mRNA and protein levels.[3][4]
Quantitative Data for this compound
The efficacy and binding characteristics of this compound have been quantified through various biophysical and cell-based assays.[3]
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 4.6 µM | [3] |
| MicroScale Thermophoresis (MST) | 2.6 µM | [3] | |
| IC50 (Anti-proliferative) | HeLa Cells | 1.36 µM | [3][4] |
| A549 Cells | 2.15 µM | [3][4] | |
| SiHa Cells | 3.59 µM | [3][4] | |
| U2OS Cells | 2.87 µM | [3][4] | |
| A375 Cells | 2.54 µM | [3][4] | |
| HuH7 Cells | 2.91 µM | [3][4] | |
| HEK293 Cells | >10 µM | [4] |
Table 1: Quantitative analysis of this compound. This table summarizes the binding affinity (Kd) of this compound to hnRNPK and its anti-proliferative activity (IC50) in various human cancer cell lines.
Signaling Pathway and Experimental Workflow
hnRNPK-c-myc Signaling Pathway
The following diagram illustrates the signaling pathway leading to c-myc transcription and the point of intervention for this compound. Upstream signals, such as those from the Epidermal Growth Factor Receptor (EGFR) family, can lead to the upregulation of hnRNPK.[2] hnRNPK then translocates to the nucleus and binds to the CT element of the c-myc promoter, activating its transcription.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for the discovery and characterization of a small molecule inhibitor targeting the hnRNPK-c-myc interaction.
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the in vivo binding of hnRNPK to the c-myc promoter and assessing the effect of this compound.
Materials:
-
HeLa or other suitable cancer cell line
-
This compound
-
Formaldehyde (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-hnRNPK antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
qPCR primers for the c-myc promoter region containing the CT element and a negative control region.
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them in cell lysis buffer.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-hnRNPK antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for 4-5 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the c-myc promoter CT element and a negative control region.
-
Calculate the enrichment of the c-myc promoter region in the hnRNPK immunoprecipitated samples compared to the IgG control and input DNA.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to demonstrate the direct binding of hnRNPK to the c-myc promoter DNA and the inhibitory effect of this compound.
Materials:
-
Purified recombinant hnRNPK protein
-
Double-stranded DNA probe corresponding to the c-myc promoter CT element, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)
-
Unlabeled "cold" competitor DNA probe
-
This compound
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (native)
-
TBE buffer
-
Detection system appropriate for the probe label.
Procedure:
-
Binding Reaction:
-
Set up binding reactions containing the labeled DNA probe, purified hnRNPK protein, and binding buffer.
-
For competition assays, add an excess of the unlabeled "cold" probe.
-
To test the inhibitor, pre-incubate hnRNPK with varying concentrations of this compound before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection:
-
Transfer the DNA to a nylon membrane if using a non-radioactive label, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
If using a radioactive label, dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Analysis:
-
The formation of a protein-DNA complex will be visible as a band with slower mobility (a "shift") compared to the free probe.
-
The intensity of the shifted band should decrease in the presence of the cold competitor and with increasing concentrations of this compound.
-
Luciferase Reporter Assay
This assay measures the transcriptional activity of the c-myc promoter in a cellular context and the effect of this compound.
Materials:
-
HEK293T or other suitable cell line
-
A luciferase reporter plasmid containing the c-myc promoter upstream of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
An expression vector for hnRNPK (optional, for overexpression studies).
-
This compound
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the c-myc promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid. An hnRNPK expression vector can also be co-transfected if desired.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the transfected cells with a dose-response range of this compound or vehicle control.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of c-myc promoter activity.
-
Conclusion
This compound represents a promising class of small molecule inhibitors that target the transcriptional regulation of the c-myc oncogene. By disrupting the binding of hnRNPK to the c-myc promoter, this compound effectively reduces c-myc expression and inhibits cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and similar inhibitors, from initial biophysical validation to cellular efficacy studies. Further development and optimization of such compounds could lead to novel therapeutic strategies for a wide range of c-myc-driven malignancies.
References
- 1. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Anti-Tumor Activities of hnRNPK-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the anti-tumor activities of hnRNPK-IN-1, a novel inhibitor of heterogeneous nuclear ribonucleoprotein K (hnRNPK). All data and methodologies are derived from the primary scientific literature to ensure accuracy and reproducibility.
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in numerous cellular processes, including transcription, RNA splicing, and signal transduction.[1] Aberrant overexpression of hnRNPK is a hallmark of various human cancers and is often associated with poor prognosis.[1] One of the key oncogenic pathways regulated by hnRNPK is the transcriptional activation of the c-myc proto-oncogene.[1] this compound (also referred to as Compound 25) has emerged as a first-in-class small molecule inhibitor that targets hnRNPK, offering a promising therapeutic strategy for cancers dependent on the hnRNPK/c-Myc axis.[1][2] This document summarizes the current understanding of the anti-tumor activities of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to hnRNPK and disrupting its interaction with the promoter of the c-myc gene.[1][2] This inhibition of binding leads to the downregulation of c-myc transcription, a critical driver of cell proliferation and tumorigenesis.[1] The binding affinity of this compound to hnRNPK has been quantified using two independent biophysical methods.[1][2]
Data Presentation: Binding Affinity of this compound to hnRNPK
| Parameter | Method | Value (μM) |
| Kd | Surface Plasmon Resonance (SPR) | 4.6[1][2] |
| Kd | Microscale Thermophoresis (MST) | 2.6[1][2] |
Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.
The following diagram illustrates the proposed mechanism of action of this compound.
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a selective anti-proliferative effect across various cancer types.[1][2]
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| Siha | Cervical Cancer | 1.36[2] |
| A549 | Lung Cancer | 2.87[2] |
| Hela | Cervical Cancer | 1.89[2] |
| U2OS | Osteosarcoma | 3.59[2] |
| A375 | Melanoma | 2.54[2] |
| HuH7 | Liver Cancer | 2.11[2] |
| HEK293 | Embryonic Kidney (Non-cancerous control) | >10[2] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. Treatment of HeLa cells with this compound led to a dose-dependent increase in apoptosis, which is consistent with the downregulation of the anti-apoptotic protein c-Myc.[2]
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been demonstrated in a preclinical in vivo model. In a HeLa xenograft tumor model, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.[1][2]
Data Presentation: In Vivo Efficacy of this compound in HeLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., once a day for 3 weeks | 0 |
| This compound | 6.7 | i.p., once a day for 3 weeks | Not specified, but described as "good"[2] |
| This compound | 20 | i.p., once a day for 3 weeks | Not specified, but described as "good"[2] |
Note: The primary literature describes the tumor growth inhibition as "good" but does not provide specific percentage values.[1][2]
The following diagram outlines the workflow of the in vivo xenograft study.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound (or vehicle control) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: HeLa cells were treated with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
-
Cell Lysis: Treated cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant hnRNPK protein was immobilized on a CM5 sensor chip.
-
Analyte Injection: Different concentrations of this compound were injected over the chip surface.
-
Data Acquisition: The binding and dissociation were monitored in real-time.
-
Data Analysis: The Kd value was calculated by fitting the sensorgram data to a 1:1 binding model.
Microscale Thermophoresis (MST)
-
Protein Labeling: Recombinant hnRNPK was labeled with a fluorescent dye.
-
Sample Preparation: A series of dilutions of this compound were mixed with a constant concentration of the labeled hnRNPK.
-
MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement was measured.
-
Data Analysis: The Kd value was determined by plotting the change in thermophoresis against the ligand concentration.
In Vivo HeLa Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: HeLa cells (5 x 106) were subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a palpable size, the mice were randomly assigned to treatment groups. This compound was administered by intraperitoneal injection once daily for three weeks.
-
Tumor Measurement: Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width2)/2.
-
Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Conclusion
The preliminary data on this compound demonstrate its potential as a novel anti-cancer agent. By targeting the hnRNPK/c-Myc axis, this small molecule inhibitor effectively reduces cancer cell proliferation, induces apoptosis, and inhibits tumor growth in a preclinical model. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its development as a potential therapeutic for cancers with hnRNPK overexpression.
References
Methodological & Application
Application Notes and Protocols for hnRNPK-IN-1 in HeLa Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including gene expression, signal transduction, and DNA repair.[1][2][3] Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4][5][6] hnRNPK-IN-1 is a small molecule inhibitor that binds to hnRNPK, disrupting its interaction with the c-myc promoter and thereby inhibiting c-myc transcription.[7] This leads to apoptosis in cancer cells and demonstrates potent anti-tumor activity.[7] These application notes provide a detailed protocol for the use of this compound in a HeLa human cervical cancer xenograft model.
Mechanism of Action of this compound
This compound selectively binds to hnRNPK, with Kd values of 4.6 μM and 2.6 μM as measured by SPR and MST, respectively.[7] This binding disrupts the interaction between hnRNPK and the c-myc promoter DNA.[7] The subsequent downregulation of c-myc transcription and expression in HeLa cells induces apoptosis.[7]
Signaling Pathway
The signaling pathway involving hnRNPK and its inhibition by this compound leading to the suppression of c-myc is depicted below.
References
- 1. labiotech.eu [labiotech.eu]
- 2. HNRNPK - Wikipedia [en.wikipedia.org]
- 3. HNRNPK heterogeneous nuclear ribonucleoprotein K [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. P863: GENERATION OF A FIRST-IN-CLASS INHIBITOR FOR THE MASTER ONCOREGULATOR HNRNP K IN MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous nuclear ribonucleoprotein K is a potential target for enhancing the chemosensitivity of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of HNRNPK in human cancer cells inhibits lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for hnRNPK-IN-1 Treatment in Siha and A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of hnRNPK-IN-1, a potent inhibitor of heterogeneous nuclear ribonucleoprotein K (hnRNPK), on the cervical cancer cell line (Siha) and the lung cancer cell line (A549). The provided information includes recommended treatment concentrations, methodologies for key cellular assays, and an overview of the targeted signaling pathway.
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is an RNA/DNA binding protein that plays a crucial role in regulating various cellular processes, including gene expression, signal transduction, and DNA repair. In several cancers, hnRNPK is overexpressed and contributes to tumor progression and therapeutic resistance. This compound is a small molecule inhibitor that disrupts the function of hnRNPK, notably its interaction with the c-myc promoter, leading to the downregulation of the oncoprotein c-Myc and subsequent induction of apoptosis in cancer cells.[1] This document outlines protocols to assess the efficacy of this compound in Siha and A549 cancer cell lines.
Data Presentation: Treatment Concentrations
Based on available data, this compound exhibits a selective anti-proliferative effect on a range of human cancer cell lines, including Siha and A549 cells, with IC50 values typically falling within the low micromolar range.[1] For initial experiments, a dose-range finding study is recommended. The following table summarizes suggested concentrations for various assays.
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Reference |
| Siha | Cell Viability (MTT) | 0.5 µM - 10 µM | 24, 48, 72 hours | [1] |
| Apoptosis (Annexin V) | 1 µM, 2.5 µM, 5 µM | 48 hours | [1] | |
| Western Blot (c-Myc) | 1 µM, 2.5 µM, 5 µM | 48 hours | [1] | |
| A549 | Cell Viability (MTT) | 0.5 µM - 10 µM | 24, 48, 72 hours | [1] |
| Apoptosis (Annexin V) | 1 µM, 2.5 µM, 5 µM | 48 hours | ||
| Western Blot (c-Myc) | 1 µM, 2.5 µM, 5 µM | 48 hours |
Note: The optimal concentration and incubation time may vary depending on the specific experimental conditions and cell passage number. It is advisable to perform a dose-response curve to determine the precise IC50 value for each cell line in your laboratory.
Experimental Protocols
Cell Culture
-
Siha Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A549 Cells: Culture in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
Siha or A549 cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.
Materials:
-
6-well plates
-
Siha or A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis for c-Myc
This protocol outlines the general steps for detecting c-Myc protein levels.
Materials:
-
6-well plates
-
Siha or A549 cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 48 hours.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits hnRNPK, disrupting c-myc transcription.
Experimental Workflow
Caption: General workflow for studying this compound effects on cancer cells.
References
Application Notes and Protocols: In Vitro Apoptosis Assay with hnRNPK-IN-1 in U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein that plays a crucial role in a multitude of cellular processes by binding to both DNA and RNA.[1][2] Its functions include regulating gene expression at transcriptional and translational levels, chromatin remodeling, and signal transduction.[2][3] hnRNP K's involvement in cell proliferation, differentiation, and apoptosis makes it a protein of significant interest in cancer research.[1][4] In the context of apoptosis, hnRNP K can exhibit dual roles. It can act as a co-activator for the tumor suppressor p53, thereby promoting apoptosis in response to DNA damage.[5] Conversely, hnRNP K has also been shown to suppress apoptosis, in some cases by maintaining high levels of endogenous caspase inhibitors like XIAP.[6][7]
The osteosarcoma cell line, U2OS, is a widely used model system in cancer research. The study of apoptosis in these cells is critical for understanding cancer biology and for the development of novel therapeutic agents. hnRNPK-IN-1 is a small molecule inhibitor designed to target the activity of hnRNP K. By inhibiting hnRNP K, it is hypothesized that the cellular balance can be shifted towards apoptosis, making it a potential candidate for anticancer therapy.
These application notes provide a comprehensive set of protocols to assess the pro-apoptotic effects of this compound in U2OS cells. The methodologies detailed below cover cell culture, inhibitor treatment, and three distinct assays to quantify apoptosis: Annexin V/PI staining for flow cytometry, caspase-3/7 activity measurement, and Western blot analysis of key apoptotic markers.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on U2OS cells. These tables are intended to serve as a clear and structured template for presenting experimental findings.
Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |
| This compound | 5 | 62.3 ± 4.5 | 25.4 ± 3.2 | 12.3 ± 2.4 |
| This compound | 10 | 40.1 ± 5.1 | 42.8 ± 4.7 | 17.1 ± 3.9 |
| Staurosporine | 1 | 15.7 ± 3.8 | 55.3 ± 6.2 | 29.0 ± 5.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold-Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 15,340 ± 1,280 | 1.0 |
| This compound | 1 | 32,110 ± 2,540 | 2.1 |
| This compound | 5 | 88,920 ± 7,130 | 5.8 |
| This compound | 10 | 155,670 ± 12,980 | 10.1 |
| Staurosporine | 1 | 245,800 ± 21,400 | 16.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Relative Cleaved Caspase-3 Level (normalized to β-actin) | Relative Cleaved PARP Level (normalized to β-actin) | Relative Bcl-2 Level (normalized to β-actin) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 2.5 | 2.2 | 0.8 |
| This compound | 5 | 6.8 | 5.9 | 0.4 |
| This compound | 10 | 12.3 | 10.7 | 0.2 |
| Staurosporine | 1 | 18.5 | 16.4 | 0.1 |
Data represent the fold change in protein expression relative to the vehicle control after densitometric analysis.
Experimental Protocols
U2OS Cell Culture and Treatment with this compound
This protocol details the maintenance of U2OS cells and their treatment with this compound to induce apoptosis.
Materials:
-
U2OS cell line (ATCC HTB-96)
-
Penicillin-Streptomycin solution[8]
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculture the cells when they reach 80-90% confluency.[8] To do this, wash the cells with PBS, add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks.[10]
-
-
Treatment with this compound:
-
Seed U2OS cells in appropriate culture plates (e.g., 6-well plates for Western blot and flow cytometry, 96-well plates for caspase activity assays) at a density of 1-5 x 10^5 cells/ml and allow them to attach overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to the apoptosis assays.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated U2OS cells in a 6-well plate
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Staining:
-
Wash the cell pellet twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Treated U2OS cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Cell Lysis and Signal Generation:
-
Remove the 96-well plate with the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Calculate the fold-increase in caspase activity by normalizing the readings from the treated samples to the vehicle control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Materials:
-
Treated U2OS cells in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to a loading control like β-actin.
-
Visualizations
Caption: Workflow for assessing this compound induced apoptosis in U2OS cells.
Caption: this compound may induce apoptosis by inhibiting hnRNPK's functions.
References
- 1. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ailanthone induces apoptosis in U-2OS cells through the endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hnRNP K suppresses apoptosis independent of p53 status by maintaining high levels of endogenous caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. besjournal.com [besjournal.com]
- 5. Severe cellular stress activates apoptosis independently of p53 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of hnRNP K by expanded intronic AUUCU repeat induces apoptosis via translocation of PKCdelta to mitochondria in spinocerebellar ataxia 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hnRNP K is a haploinsufficient tumor suppressor that regulates proliferation and differentiation programs in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HnRNPK maintains single strand RNA through controlling double-strand RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. All Human Granzymes Target hnRNP K That Is Essential for Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling hnRNP K Protein Interactions in the Presence of a Novel Inhibitor, hnRNPK-IN-1, Using Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein that plays a crucial role in a multitude of cellular processes, including gene expression, signal transduction, and DNA damage response.[1][2][3] It functions as a docking platform, interacting with a wide array of proteins and nucleic acids to regulate transcription, splicing, and translation.[1][2][4] Given its central role in cellular function, hnRNP K is a compelling target for therapeutic intervention. This application note provides a detailed protocol for utilizing immunoprecipitation (IP) to investigate the protein-protein interactions of hnRNP K and to assess the impact of a hypothetical small molecule inhibitor, hnRNPK-IN-1, on these interactions. The methodologies described herein are designed to enable researchers to elucidate the mechanism of action of potential hnRNP K inhibitors and to identify novel interacting partners.
Principle of the Assay
Immunoprecipitation is a powerful technique used to isolate a specific protein of interest from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[5][6][7] When the goal is to identify proteins that interact with the target protein, the technique is referred to as co-immunoprecipitation (Co-IP).[5][6] This protocol first establishes a baseline of hnRNP K's interacting partners. Subsequently, by treating cells with this compound, changes in this interaction profile can be observed, providing insights into the inhibitor's effect on hnRNP K's function and its potential as a therapeutic agent.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment, cell lysis, immunoprecipitation of hnRNP K, and subsequent analysis of the immunoprecipitated proteins by Western blotting or mass spectrometry.
Caption: A schematic overview of the co-immunoprecipitation workflow to study hnRNP K interactions.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Human cell line (e.g., HeLa, HCT116) | ATCC | Varies |
| DMEM/RPMI-1640 Medium | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| This compound (Hypothetical) | N/A | N/A |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Anti-hnRNP K Antibody (for IP) | Cell Signaling Technology | #4699 |
| Normal Rabbit IgG (Isotype Control) | Cell Signaling Technology | #2729 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Primary antibodies for Western Blot | Varies | Varies |
| HRP-conjugated secondary antibodies | Varies | Varies |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture human cells (e.g., HeLa or HCT116) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 6, 12, or 24 hours). A dose-response experiment is recommended to determine the optimal concentration of the inhibitor.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Immunoprecipitation
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with RIPA buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C.[6]
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Add 2-5 µg of anti-hnRNP K antibody or normal rabbit IgG (isotype control) to the pre-cleared lysate.[8]
-
Incubate with gentle rotation overnight at 4°C to allow the formation of antibody-antigen complexes.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each tube and incubate with rotation for 2-4 hours at 4°C to capture the immune complexes.
Washing
-
Place the tubes on a magnetic rack to collect the beads. Carefully discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold RIPA buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads on the magnetic rack before discarding the supernatant.[8]
-
After the final wash, carefully remove all residual buffer.
Elution
-
To elute the immunoprecipitated proteins, add 40 µL of 1X Laemmli sample buffer to the beads.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
Data Analysis
Western Blotting
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for hnRNP K and its suspected interacting partners overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mass Spectrometry
For a broader, unbiased identification of interacting partners, the eluted samples can be analyzed by mass spectrometry. This will provide a comprehensive list of proteins that co-immunoprecipitated with hnRNP K, allowing for the identification of novel interactors and pathways affected by this compound.
Data Presentation
Quantitative data from Western blot analysis should be summarized in tables to facilitate comparison between control and treated samples.
Table 1: Densitometric Analysis of Co-Immunoprecipitated Proteins with hnRNP K
| Interacting Protein | Vehicle Control (Relative Intensity) | This compound (Relative Intensity) | Fold Change | p-value |
| Known Interactor 1 | 1.00 ± 0.12 | 0.45 ± 0.08 | -2.22 | <0.01 |
| Known Interactor 2 | 1.00 ± 0.15 | 0.95 ± 0.10 | -1.05 | >0.05 |
| Novel Interactor 1 | 1.00 ± 0.20 | 1.85 ± 0.25 | +1.85 | <0.05 |
| ... | ... | ... | ... | ... |
Data are represented as mean ± SD from three independent experiments. Relative intensity is normalized to the immunoprecipitated hnRNP K levels.
Signaling Pathway Visualization
The interactions of hnRNP K and the potential effect of this compound can be visualized to better understand the underlying biological pathways.
Caption: hnRNP K's central role in nuclear processes and the potential inhibitory effect of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of hnRNP K | - Inefficient antibody binding- Insufficient cell lysate | - Use a validated IP-grade antibody- Increase the amount of starting lysate |
| High background | - Non-specific binding to beads- Insufficient washing | - Pre-clear the lysate- Increase the number and stringency of washes |
| No co-IP of interacting proteins | - Weak or transient interaction- Interaction disrupted by lysis buffer | - Use a milder lysis buffer (e.g., without harsh detergents)- Consider in vivo cross-linking before lysis |
| Inhibitor has no effect | - Incorrect dosage or treatment time- Inhibitor is not cell-permeable | - Perform dose-response and time-course experiments- Verify cell permeability of the inhibitor |
Conclusion
This application note provides a comprehensive and detailed protocol for utilizing immunoprecipitation to study the protein-protein interactions of hnRNP K and to evaluate the effects of the hypothetical inhibitor, this compound. By following these methodologies, researchers can gain valuable insights into the molecular mechanisms governed by hnRNP K and accelerate the development of novel therapeutics targeting this important protein.
References
- 1. mdpi.com [mdpi.com]
- 2. Role and molecular mechanism of heterogeneous nuclear ribonucleoprotein K in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. www2.nau.edu [www2.nau.edu]
Measuring the Binding Affinity of hnRNPK-IN-1 to hnRNPK Using Microscale Thermophoresis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile protein involved in a multitude of cellular processes, including chromatin remodeling, transcription, and mRNA processing and transport.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5] hnRNPK-IN-1 is a known inhibitor that disrupts the binding of hnRNPK to the c-myc promoter, leading to the downregulation of c-myc transcription and induction of apoptosis in cancer cells.[6] This document provides a detailed protocol for determining the binding affinity (dissociation constant, Kd) of this compound to hnRNPK using Microscale Thermophoresis (MST).
MST is a powerful biophysical technique used to quantify biomolecular interactions in solution.[7][8][9][10][11] The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell of the molecules upon binding.[12][13][14] By fluorescently labeling one of the binding partners (in this case, hnRNPK), the change in its thermophoretic movement upon titration with a non-fluorescent ligand (this compound) can be monitored to determine the Kd.[9][15]
Signaling Pathway and Experimental Workflow
The interaction between hnRNPK and its inhibitor, this compound, does not directly involve a signaling pathway in the classical sense. Rather, this compound directly binds to hnRNPK, modulating its function. The experimental workflow for determining the binding affinity of this interaction using MST is depicted below.
Experimental Protocols
This protocol is designed for the NanoTemper Monolith NT.115 instrument.[16][17]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human hnRNPK Protein (His-tagged) | Any suitable supplier | - |
| This compound | MedchemExpress | HY-139678 |
| RED-tris-NTA 2nd Generation Labeling Kit | NanoTemper Technologies | MO-L018 |
| MST Buffer (e.g., PBS-T: 10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, pH 7.4) | - | - |
| DMSO | Sigma-Aldrich | D8418 |
| Monolith NT.115 Standard Treated Capillaries | NanoTemper Technologies | MO-K022 |
Protein Labeling
For this protocol, we will utilize the RED-tris-NTA dye for site-specific labeling of the His-tagged hnRNPK protein.[18][19][20][21] This method is purification-free and allows for labeling directly in solution.
-
Reconstitute RED-tris-NTA Dye: Resuspend the RED-tris-NTA dye in MST buffer to a stock concentration of 500 nM.
-
Prepare hnRNPK Protein: Dilute the His-tagged hnRNPK protein stock to a concentration of 100 nM in MST buffer.
-
Labeling Reaction: Mix equal volumes of the 100 nM hnRNPK protein and 500 nM RED-tris-NTA dye.
-
Incubation: Incubate the mixture for 30 minutes at room temperature in the dark. The final concentration of labeled hnRNPK will be 50 nM.
Ligand Preparation and Serial Dilution
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Intermediate Dilution: Prepare an intermediate stock of this compound in MST buffer. The final DMSO concentration should not exceed 1% in the final assay to avoid interference.
-
Serial Dilution: Perform a 16-step 1:1 serial dilution of the this compound in MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd (reported as 2.6 µM).[6] A starting concentration of 100 µM is recommended.
MST Experiment Setup
-
Mixing: Mix each of the 16 ligand dilutions with an equal volume of the 50 nM labeled hnRNPK protein solution. This will result in a final labeled hnRNPK concentration of 25 nM and a serial dilution of the ligand.
-
Incubation: Allow the mixtures to incubate for 10 minutes at room temperature to reach binding equilibrium.
-
Capillary Loading: Load approximately 4 µL of each of the 16 samples into the Monolith NT.115 Standard Treated Capillaries.
MST Measurement
-
Instrument Setup: Place the capillaries into the sample tray of the Monolith NT.115 instrument.
-
Run Parameters: Set the instrument parameters as follows:
-
LED Power: 20-40% (adjust to have initial fluorescence counts between 200 and 1000)
-
MST Power: Medium or High
-
Laser On-Time: 30 seconds
-
Laser Off-Time: 5 seconds
-
-
Data Acquisition: Start the MST run. The instrument will measure the initial fluorescence and the fluorescence change during the temperature gradient for each capillary.
Data Analysis
-
Data Extraction: Use the MO.Affinity Analysis software to analyze the collected data.
-
Binding Curve Generation: The software will plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.
-
Kd Determination: Fit the data to the Kd model using the law of mass action to determine the dissociation constant (Kd). The software will provide the Kd value with a corresponding confidence interval.
Data Presentation
The following tables summarize the key quantitative parameters for this MST protocol.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Labeled hnRNPK Protein | 50 nM | 25 nM |
| This compound (Highest) | 200 µM | 100 µM |
| DMSO | - | < 1% |
Table 2: MST Instrument Settings
| Parameter | Setting |
| Instrument | Monolith NT.115 |
| LED Power | 20-40% |
| MST Power | Medium or High |
| Laser On-Time | 30 s |
| Laser Off-Time | 5 s |
| Capillaries | Standard Treated |
Table 3: Expected Results
| Parameter | Expected Value | Reference |
| Kd | ~2.6 µM | [6] |
Conclusion
This protocol provides a detailed methodology for accurately determining the binding affinity of this compound to hnRNPK using Microscale Thermophoresis. The use of the RED-tris-NTA labeling system offers a straightforward and efficient way to prepare the fluorescently labeled protein. By following this protocol, researchers can obtain reliable Kd values, which are crucial for understanding the potency of inhibitors and for guiding further drug development efforts targeting hnRNPK.
References
- 1. HNRNPK - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. sinobiological.com [sinobiological.com]
- 4. P863: GENERATION OF A FIRST-IN-CLASS INHIBITOR FOR THE MASTER ONCOREGULATOR HNRNP K IN MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HNRNPK heterogeneous nuclear ribonucleoprotein K [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Affinity Measurement by MST - CD BioSciences [cd-biophysics.com]
- 13. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Using two-site binding models to analyze microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard operating procedure for NanoTemper Monolith measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microscale thermophoresis [bio-protocol.org]
- 18. nanotempertech.com [nanotempertech.com]
- 19. Near-native, site-specific and purification-free protein labeling for quantitative protein interaction analysis by MicroScale Thermophoresis [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating A375 and HuH7 Cells with hnRNPK-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including gene expression and signal transduction.[1] In numerous cancers, including melanoma and hepatocellular carcinoma, hnRNPK is overexpressed and its increased expression is often correlated with poor clinical outcomes.[1] hnRNPK's oncogenic potential is partly attributed to its role in regulating the expression of key oncogenes such as c-myc.[2]
hnRNPK-IN-1 is a small molecule inhibitor that binds to hnRNPK, disrupting its interaction with the c-myc promoter and thereby inhibiting c-myc transcription.[3] This inhibitory action leads to apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapeutic development.[3] These application notes provide detailed protocols for the culture of A375 (human malignant melanoma) and HuH7 (human hepatocellular carcinoma) cell lines and their treatment with this compound for the assessment of its anti-proliferative and pro-apoptotic effects.
Cell Culture Protocols
Proper cell culture technique is paramount for obtaining reproducible and reliable experimental results. The following are optimized protocols for the maintenance of A375 and HuH7 cell lines.
A375 Cell Culture
General Information A375 is an adherent human melanoma cell line with an epithelial-like morphology.
| Parameter | Specification |
| Doubling Time | Approximately 20 hours |
| Morphology | Epithelial-like, adherent |
| Culture Medium | DMEM |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 4.5 g/L Glucose, 1.5 g/L NaHCO3, 4 mM L-Glutamine, 1.0 mM Sodium pyruvate |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture | 1:3 to 1:8 split ratio when cells reach 80-90% confluency |
Subculturing Protocol
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with sterile 1x Phosphate Buffered Saline (PBS).
-
Add a sufficient volume of a suitable cell dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the dissociation reagent by adding complete culture medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete medium.
-
Incubate at 37°C in a 5% CO₂ incubator.
HuH7 Cell Culture
General Information HuH7 is an adherent human hepatocellular carcinoma cell line.
| Parameter | Specification |
| Doubling Time | Approximately 24 hours |
| Morphology | Epithelial-like, adherent |
| Culture Medium | DMEM |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 1% Penicillin/Streptomycin |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture | 1:2 to 1:3 split ratio when cells reach 80-90% confluency |
Subculturing Protocol
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile 1x PBS.
-
Add an appropriate volume of cell dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach (typically 2-15 minutes).
-
Add complete culture medium to inactivate the trypsin.
-
Disperse the cells by gentle pipetting.
-
Aliquot the cell suspension into new culture vessels with fresh, pre-warmed complete medium.
-
Return the flask to the incubator set at 37°C with 5% CO₂.
This compound Treatment Protocols
The following protocols are designed to assess the efficacy of this compound in A375 and HuH7 cells. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.
Anti-Proliferative Activity of this compound
This compound has been shown to have a selective anti-proliferative effect on various human cancer cell lines, including A375 and HuH7, with reported IC50 values in the range of 1.36 to 3.59 μM.[3]
| Parameter | Specification |
| Compound | This compound |
| Target Cell Lines | A375, HuH7 |
| Reported IC50 Range | 1.36 - 3.59 μM |
| Proposed Concentration Range for IC50 Determination | 0.1 - 10 μM |
| Incubation Time | 48 - 72 hours |
Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed A375 or HuH7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction by this compound
Treatment with this compound has been demonstrated to induce apoptosis in cancer cells.[3]
| Parameter | Specification |
| Compound | This compound |
| Target Cell Lines | A375, HuH7 |
| Effective Concentration Range for Apoptosis Induction | 1.25 - 5 μM |
| Incubation Time | 24 hours |
Protocol for Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Seed A375 or HuH7 cells in a 6-well plate and allow them to attach.
-
Treat the cells with this compound at the desired concentrations (e.g., 1.25, 2.5, and 5 μM) for 24 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold 1x PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Downregulation of c-myc Expression
This compound is known to down-regulate c-myc gene transcription and expression.[3]
| Parameter | Specification |
| Compound | This compound |
| Target Cell Lines | A375, HuH7 |
| Effective Concentration Range for c-myc Downregulation | 1.25 - 5 μM |
| Incubation Time | 48 hours |
Protocol for Western Blot Analysis of c-myc
-
Seed A375 or HuH7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-myc overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the c-myc signal to a loading control such as β-actin or GAPDH.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Administering hnRNPK-IN-1 via Intraperitoneal Injection in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile protein involved in a multitude of cellular processes, including gene expression and signal transduction.[1][2][3][4] Its dysregulation has been implicated in the development and progression of various cancers.[1][5][6] hnRNPK-IN-1 is a small molecule inhibitor that targets hnRNPK, demonstrating anti-tumor activities by disrupting the interaction between hnRNPK and the c-myc promoter, subsequently inhibiting c-myc transcription and inducing apoptosis in cancer cells.[7][8][9] These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of this compound in mouse models, a common method for evaluating the in vivo efficacy of therapeutic compounds.
Mechanism of Action
This compound functions as a binder to hnRNPK, with Kd values of 4.6 μM and 2.6 μM as measured by SPR and MST, respectively.[7][9] This binding disrupts the interaction between hnRNPK and the c-myc promoter, leading to the downregulation of c-myc gene transcription and expression.[7] The subsequent reduction in c-MYC levels can induce apoptosis in cancer cells.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) - SPR | 4.6 μM | [7][9] |
| Binding Affinity (Kd) - MST | 2.6 μM | [7][9] |
| In Vitro IC50 Range (various human cancer cell lines) | 1.36 - 3.59 μM | [7] |
| In Vivo Dosage (Hela xenograft model) | 6.7 - 20 mg/kg | [7] |
| Route of Administration | Intraperitoneal (i.p.) | [7] |
| Dosing Frequency | Once daily | [7] |
| Treatment Duration | 3 weeks | [7] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal balance
-
Appropriate mouse strain for the xenograft model (e.g., BALB/c nude mice)
-
Cancer cell line for xenograft (e.g., HeLa cells)
Preparation of this compound for Intraperitoneal Injection
This protocol is for a common vehicle formulation for hydrophobic compounds. It is crucial to perform a small pilot study to assess the tolerability of this vehicle in your specific mouse strain.
-
Stock Solution Preparation:
-
Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (e.g., 100 µL for a 1 mL final volume)
-
40% PEG300 (e.g., 400 µL for a 1 mL final volume)
-
5% Tween 80 (e.g., 50 µL for a 1 mL final volume)
-
45% Sterile Saline (e.g., 450 µL for a 1 mL final volume)
-
-
Vortex the solution thoroughly to create a homogenous mixture.
-
-
Final Injection Solution Preparation:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the injection solution to be prepared.
-
Add the calculated volume of the this compound stock solution to the prepared vehicle.
-
Vortex the final solution to ensure it is well-mixed. The final concentration of DMSO in the injected solution should be kept low (ideally ≤10%) to minimize toxicity.
-
Intraperitoneal Injection Procedure in Mice
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be tilted slightly head-down to allow the abdominal organs to move away from the injection site.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and major blood vessels.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of distress, toxicity, or adverse reactions following the injection.
-
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways involving hnRNPK and a typical experimental workflow for in vivo studies.
Caption: hnRNPK Signaling Pathway and Point of Inhibition.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Role and molecular mechanism of heterogeneous nuclear ribonucleoprotein K in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Deletion of heterogeneous nuclear ribonucleoprotein K in satellite cells leads to inhibited skeletal muscle regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous Nuclear Ribonucleoprotein K (hnRNP-K) Promotes Tumor Metastasis by Induction of Genes Involved in Extracellular Matrix, Cell Movement, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. This compound CAS No.2313528-04-8 - Ruixibiotech [ruixibiotech.com]
Application Notes: Measuring c-myc mRNA Reduction by hnRNPK-IN-1 using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in regulating gene expression at both the transcriptional and translational levels.[1][2] In many human cancers, hnRNPK is overexpressed and contributes to oncogenesis by activating the transcription of proto-oncogenes such as c-myc.[3][4] The c-myc oncogene is a pivotal driver of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of numerous cancers. Consequently, targeting the interaction between hnRNPK and the c-myc gene presents a promising therapeutic strategy for cancer treatment.
hnRNPK-IN-1 is a small molecule inhibitor that binds to hnRNPK, disrupting its interaction with the c-myc promoter and subsequently inhibiting c-myc transcription.[3] These application notes provide a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the dose-dependent reduction of c-myc mRNA in cancer cells treated with this compound.
Mechanism of Action: this compound
hnRNPK acts as a transcriptional activator for the c-myc gene by binding to its promoter region.[3][4] this compound is a ligand that directly binds to hnRNPK. This binding event disrupts the ability of hnRNPK to associate with the c-myc promoter, leading to a downregulation of c-myc gene transcription and a subsequent decrease in c-myc mRNA levels.[3] This targeted inhibition of c-myc expression has been shown to induce apoptosis in cancer cells and inhibit tumor growth, highlighting the therapeutic potential of this compound.
Data Presentation: Effect of this compound on c-myc mRNA Levels
The following table summarizes the quantitative data on the dose-dependent reduction of c-myc mRNA levels in HeLa cells following a 48-hour treatment with this compound, as measured by qPCR. The results demonstrate a clear dose-dependent decrease in c-myc mRNA expression.
| This compound Concentration (µM) | Fold Change in c-myc mRNA (Normalized to Untreated Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1.25 | 0.65 | ± 0.05 |
| 2.5 | 0.42 | ± 0.04 |
| 5.0 | 0.21 | ± 0.03 |
Note: The data presented in this table is representative of the dose-dependent reduction of c-myc mRNA by this compound as described in the literature. Actual results may vary depending on the cell line, experimental conditions, and specific qPCR assay parameters.
Experimental Protocols
This section provides a detailed methodology for quantifying the reduction of c-myc mRNA in cultured cancer cells (e.g., HeLa) treated with this compound using a two-step RT-qPCR protocol.
Materials
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
DNase I, RNase-free
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Nuclease-free water
-
Primers for c-myc and a reference gene (e.g., GAPDH, ACTB)
-
c-myc Forward Primer: 5'-CAGCTGCTTAGACGCTGGATT-3'
-
c-myc Reverse Primer: 5'-GGCCTTTTCATTGTTTTCCA-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-AATGAAGGGGTCATTGATGG-3'
-
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Methods
1. Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, and 5.0 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours.
2. RNA Extraction and DNase Treatment:
-
After the 48-hour incubation, wash the cells once with PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's protocol.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Combine the RNA, primers (random hexamers or oligo(dT)), dNTPs, and nuclease-free water in a tube.
-
Incubate according to the kit's instructions to denature the RNA and anneal the primers.
-
Add the reverse transcriptase and buffer, and incubate as recommended by the manufacturer (e.g., 42°C for 60 minutes).
-
Inactivate the reverse transcriptase by heating (e.g., 70°C for 10 minutes).
-
The resulting cDNA can be stored at -20°C.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for either c-myc or the reference gene, nuclease-free water, and the diluted cDNA template.
-
Set up the reactions in a qPCR plate in triplicate for each sample and each gene.
-
The thermal cycling conditions for a typical qPCR run are as follows:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
Run the qPCR plate on a real-time PCR instrument.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both c-myc and the reference gene for each sample.
-
Calculate the ΔCt for each sample by subtracting the Ct of the reference gene from the Ct of the c-myc gene (ΔCt = Ct(c-myc) - Ct(reference gene)).
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control sample from the ΔCt of each treated sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
Calculate the fold change in c-myc mRNA expression using the 2-ΔΔCt method.
Visualizations
Caption: hnRNPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for qPCR analysis of c-myc mRNA levels.
References
- 1. Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HnRNP proteins controlled by c-Myc deregulate pyruvate kinase mRNA splicing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small Molecules That Inhibit MYC mRNA Translation Through hnRNPK and Induction of Stress Granule-Mediated mRNA Relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing hnRNPK-IN-1 Dosage for Maximum Tumor Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of hnRNPK-IN-1 to achieve maximum tumor growth inhibition.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Heterogeneous Nuclear Ribonucleoprotein K (hnRNPK). hnRNPK is an RNA/DNA-binding protein that is often overexpressed in various cancers and is implicated in tumor progression. It functions as a docking platform for signaling molecules and regulates gene expression at multiple levels, including transcription and translation. This compound exerts its anti-tumor effects by binding to hnRNPK and disrupting its interaction with the c-Myc promoter, thereby inhibiting c-Myc transcription and inducing apoptosis in cancer cells.
Q2: Which cancer cell lines are sensitive to this compound?
A2: Based on available data, this compound has shown anti-proliferative effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating differential sensitivity. Please refer to Table 1 for a summary of reported IC50 values.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: For initial in vitro experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, like most small molecules, it may have off-target effects, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as a negative control compound and assessing the effect of this compound on a non-cancerous cell line to evaluate its cancer-specific cytotoxicity.
II. Troubleshooting Guides
A. In Vitro Experiments
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates in MTT/cell viability assays | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in 96-well plates. 4. Compound precipitation. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use a multichannel pipette for consistency. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Visually inspect the media for any signs of precipitation after adding the compound. If observed, try a lower concentration or a different solvent. |
| No significant dose-response effect observed | 1. The tested concentration range is too low or too high. 2. The incubation time is too short. 3. The cell line is resistant to this compound. 4. The compound has degraded. | 1. Test a broader range of concentrations (e.g., 0.1 µM to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify hnRNPK expression in your cell line. 4. Use a fresh stock of the inhibitor. |
| Inconsistent results in Annexin V/PI apoptosis assays | 1. Sub-optimal cell density. 2. Harsh cell handling leading to mechanical cell death. 3. Incorrect compensation settings on the flow cytometer. | 1. Ensure cells are in the logarithmic growth phase. 2. Handle cells gently during harvesting and staining. 3. Use single-stained controls to set up proper compensation. |
B. In Vivo Xenograft Experiments
| Issue | Possible Cause | Suggested Solution |
| No significant tumor growth inhibition | 1. Insufficient drug dosage or frequency. 2. Poor bioavailability of the compound. 3. Rapid metabolism of the compound in vivo. 4. Tumor model is resistant. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD). 2. Consider alternative routes of administration or formulation to improve bioavailability. 3. Analyze plasma levels of the compound to assess its pharmacokinetic profile. 4. Confirm hnRNPK expression in the xenograft tumors. |
| High toxicity and weight loss in treated mice | 1. The administered dose is too high. 2. Off-target toxicity. | 1. Reduce the dosage and/or the frequency of administration. 2. Monitor mice daily for signs of toxicity and consider a dose de-escalation if necessary. 3. Evaluate potential off-target effects in key organs through histology. |
| High variability in tumor growth within the same group | 1. Inconsistent number of viable tumor cells injected. 2. Variation in the site of injection. 3. Differences in the health status of the mice. | 1. Ensure accurate cell counting and viability assessment before injection. 2. Be consistent with the subcutaneous injection site and technique. 3. Use age- and weight-matched mice and ensure they are healthy before starting the experiment. |
III. Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HeLa | Cervical Cancer | ~2.5 | MTT |
| SiHa | Cervical Cancer | ~1.8 | MTT |
| A549 | Lung Cancer | ~3.1 | MTT |
| U2OS | Osteosarcoma | ~2.8 | MTT |
| A375 | Melanoma | ~1.4 | MTT |
| HuH7 | Hepatocellular Carcinoma | ~3.6 | MTT |
| HEK293 | Embryonic Kidney (Non-cancerous control) | >10 | MTT |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. It is recommended to determine the IC50 in your own laboratory setting.
Table 2: Representative In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) |
| Nude Mice | HeLa Cervical Cancer Xenograft | Vehicle Control | - | Intraperitoneal (i.p.) | 0 |
| Nude Mice | HeLa Cervical Cancer Xenograft | This compound | 10 mg/kg/day | Intraperitoneal (i.p.) | ~45 |
| Nude Mice | HeLa Cervical Cancer Xenograft | This compound | 20 mg/kg/day | Intraperitoneal (i.p.) | ~65 |
Note: This table presents representative data. The actual tumor growth inhibition will depend on the specific tumor model, dosage, and treatment schedule.
IV. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and time point.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Interpretation:
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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C. In Vivo Xenograft Tumor Model
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Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HeLa) into the flank of immunodeficient mice (e.g., nude mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
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Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Compound Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumor growth inhibition can be calculated as: [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] x 100%.
V. Mandatory Visualizations
Caption: this compound inhibits c-Myc transcription.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision-making flow.
Troubleshooting low efficacy of hnRNPK-IN-1 in in vitro studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using hnRNPK-IN-1 in in vitro studies. The information is tailored for scientists and drug development professionals to address challenges related to the efficacy of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions as a binding ligand to heterogeneous nuclear ribonucleoprotein K (hnRNPK).[1] Its binding affinity (Kd) has been measured at 4.6 µM by surface plasmon resonance (SPR) and 2.6 µM by microscale thermophoresis (MST).[1] By binding to hnRNPK, the inhibitor disrupts the interaction between hnRNPK and the promoter of the c-myc oncogene.[1] This disruption leads to the downregulation of c-myc transcription and subsequent expression, which in turn induces apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown anti-proliferative effects?
A2: this compound has demonstrated selective anti-proliferative activity in a range of human cancer cell lines, including Siha, A549, HeLa, U2OS, A375, HuH7, and HEK293 cells, with reported IC50 values between 1.36 and 3.59 μM.[1]
Q3: How should I dissolve and store this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO. To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What is the role of hnRNPK in the cell?
A4: Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile protein involved in a multitude of cellular processes. It binds to both DNA and RNA and acts as a docking platform, bringing together various molecules to regulate gene expression and signal transduction.[2] Key functions of hnRNPK include chromatin remodeling, transcription, pre-mRNA splicing, and translation.[2][3] It plays a role in cell proliferation, differentiation, and apoptosis, and its expression is often dysregulated in cancer.[2][3][4]
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro experiments.
Issue 1: Suboptimal Inhibition of Cell Proliferation
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Question: I am not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What could be the reason?
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Answer: Several factors could contribute to this issue:
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Incorrect Inhibitor Concentration: Ensure you are using a concentration range appropriate for your specific cell line. The reported IC50 values are a good starting point, but optimization is often necessary. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup.
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Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression level of hnRNPK and the dependency of the cells on the c-myc pathway can influence the inhibitor's efficacy.
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Solubility and Stability: Improper dissolution or storage of this compound can lead to its degradation or precipitation, reducing its effective concentration. Always prepare fresh dilutions from a properly stored stock solution.
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High Cell Density: An excessively high cell density at the time of treatment can diminish the apparent effect of the inhibitor. Ensure consistent and optimal cell seeding densities.
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Incubation Time: The duration of treatment may be insufficient to observe a significant effect. Consider extending the incubation period, for example, from 24 to 48 or 72 hours, to allow for the downstream effects of c-myc inhibition to manifest.
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Issue 2: No significant decrease in c-myc expression levels.
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Question: My western blot results do not show a significant reduction in c-myc protein levels after treatment with this compound. What should I check?
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Answer: If you are not observing a decrease in c-myc levels, consider the following:
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Timing of Analysis: The downregulation of c-myc may be time-dependent. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the maximum reduction in c-myc expression.
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Antibody Quality: Ensure that the c-myc antibody you are using is specific and sensitive enough to detect endogenous levels of the protein.[5]
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Protein Extraction and Western Blot Protocol: Optimize your protein extraction and western blotting procedures to ensure efficient lysis and detection.
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Upstream Signaling Activation: In some cellular contexts, other signaling pathways that regulate c-myc may be hyperactive, potentially masking the effect of this compound.
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Issue 3: Inconsistent or non-reproducible results.
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Question: I am getting variable results between experiments. How can I improve reproducibility?
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Answer: Inconsistent results can stem from several sources:
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Cell Culture Conditions: Maintain consistent cell culture practices, including media composition, passage number, and confluency at the time of the experiment.
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Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid variability from freeze-thaw cycles.
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Assay Protocol: Strictly adhere to the same experimental protocol for each replicate, including incubation times, reagent concentrations, and washing steps.
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Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and a positive control if available.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Method |
| IC50 | 1.36 - 3.59 µM | Siha, A549, HeLa, U2OS, A375, HuH7, HEK293 | Cell Proliferation Assay |
| Kd | 4.6 µM | - | Surface Plasmon Resonance (SPR) |
| Kd | 2.6 µM | - | Microscale Thermophoresis (MST) |
Key Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted for determining the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
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WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
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Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
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Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
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Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Western Blot for c-myc Detection
This protocol outlines the steps to detect changes in c-myc protein expression following treatment with this compound.
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Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-myc (ensure it detects endogenous levels) overnight at 4°C.[5] Also, probe for a loading control like β-actin or GAPDH.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the c-myc signal to the loading control.
Signaling Pathways and Experimental Workflows
hnRNPK-c-myc Signaling Pathway
Caption: The hnRNPK-c-myc signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low this compound Efficacy
Caption: A logical workflow to troubleshoot low efficacy of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hnRNPK-derived cell-penetratingpeptide inhibits cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
hnRNPK-IN-1 Technical Support Center: Dissolving and Storing Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing hnRNPK-IN-1 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 5 mg/mL (11.92 mM).[1][2] To achieve this concentration, warming the solution to 80°C and using ultrasonication is recommended.[1][2]
Q3: How should I store the powdered this compound compound?
A3: The solid form of this compound is stable for up to three years when stored at -20°C and for up to two years when stored at 4°C.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: Can I store the stock solution for longer than the recommended period?
A5: It is not recommended to use stock solutions beyond their suggested storage duration, as the stability and efficacy of the compound may be compromised. For optimal results, always use a freshly prepared stock solution or one that has been stored appropriately within the recommended timeframe.
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in DMSO.
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Solution 1: Ensure you are using the correct solvent and technique. Use fresh, anhydrous DMSO. Gently warm the solution to 80°C while vortexing or sonicating.[1][2] Be cautious not to overheat the solution, as it may degrade the compound.
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Solution 2: Check for solvent contamination. DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce the solubility of this compound.[1] Use a fresh, unopened bottle of anhydrous DMSO or a properly stored stock.
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Solution 3: Increase the solvent volume. If the compound remains insoluble at the desired concentration, try reducing the concentration by adding more DMSO.
Problem: My stock solution appears cloudy or has precipitates after storage.
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Solution 1: Re-dissolve the compound. Before use, bring the aliquot to room temperature and vortex or sonicate briefly to see if the precipitate redissolves.
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Solution 2: Avoid repeated freeze-thaw cycles. Storing the stock solution in single-use aliquots is critical to prevent precipitation and degradation caused by repeated temperature changes.
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Solution 3: Check for proper storage. Ensure that the stock solution has been stored at the correct temperature (-80°C or -20°C) and within the recommended timeframe.[1]
Problem: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
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Solution: Perform serial dilutions. To prevent the compound from precipitating out of the aqueous solution, it is best to perform initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium. This gradual change in solvent polarity can help maintain solubility. The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | DMSO | [1][2] |
| Solubility in DMSO | 5 mg/mL (11.92 mM) | [1][2] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
Materials:
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This compound powder (Molecular Weight: 419.43 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or heat block set to 80°C
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Ultrasonic bath
Procedure:
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Pre-warm the DMSO: Place a tube with the required volume of DMSO in the 80°C water bath or heat block to pre-warm it.
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Weigh the this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.194 mg of the compound.
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Dissolve the compound: Add the pre-warmed DMSO to the vial containing the this compound powder.
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Vortex and Sonicate: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, periodically checking for dissolution. Gentle warming to 80°C can be reapplied if necessary.[1]
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Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles.
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Aliquot for storage: Once completely dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.
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Store appropriately: Immediately place the aliquots in a -80°C freezer for long-term storage (up to 6 months) or a -20°C freezer for short-term storage (up to 1 month).[1]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Mechanism of action of this compound in inhibiting c-myc transcription.
References
Addressing solubility issues of hnRNPK-IN-1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of hnRNPK-IN-1 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock preparation of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: You can prepare a stock solution of this compound in DMSO at a concentration of 5 mg/mL.[1] To achieve this, assistance from ultrasonication and warming the solution to 80°C may be necessary.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental solution.
Q4: How does this compound inhibit its target?
A4: this compound is a binding ligand for heterogeneous nuclear ribonucleoprotein K (hnRNPK).[1] It inhibits the transcription of c-myc by disrupting the interaction between hnRNPK and the c-myc promoter.[1]
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
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Cause: The limited solubility of this compound in aqueous solutions can cause it to precipitate out when the DMSO concentration is lowered upon dilution.
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Solution 1: Decrease the final concentration. Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
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Solution 2: Increase the DMSO concentration in the final solution. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Check the tolerance of your specific cell line. For biochemical assays, a higher percentage of DMSO may be acceptable.
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Solution 3: Use a co-solvent. Consider using a co-solvent system. For example, after initial solubilization in DMSO, you can try a further dilution step in a solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer. The optimal ratio will need to be determined empirically.
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Solution 4: Gentle warming and vortexing. When making the final dilution, gently warm the aqueous buffer to 37°C and vortex the solution during the addition of the this compound DMSO stock.
Issue 2: Inconsistent experimental results.
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Cause: Poor solubility and precipitation can lead to variability in the actual concentration of the inhibitor in your experiments.
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Solution 1: Prepare fresh dilutions for each experiment. Avoid using old dilutions, as the compound may precipitate over time.
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Solution 2: Visually inspect for precipitation. Before adding the inhibitor to your assay, visually inspect the diluted solution for any signs of precipitation. If present, do not use the solution.
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Solution 3: Centrifuge and use the supernatant. If you suspect microprecipitation, you can centrifuge your final diluted solution at high speed (e.g., >10,000 x g) for 10-20 minutes and carefully use the supernatant. Be aware that this may reduce the actual concentration of your inhibitor.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Stock Solution Concentration | 5 mg/mL (11.92 mM) | DMSO (with ultrasonication and warming to 80°C) | [1] |
| Binding Affinity (Kd) | 4.6 µM (SPR) | Not specified | [1] |
| Binding Affinity (Kd) | 2.6 µM (MST) | Not specified | [1] |
| IC50 Range | 1.36 to 3.59 µM | In various human cancer cell lines | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
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Prepare a 10 mM stock solution in DMSO:
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Weigh out the required amount of this compound powder.
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Add anhydrous DMSO to achieve a 10 mM concentration.
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To aid dissolution, sonicate the vial in a water bath and gently warm to 50-80°C until the solid is completely dissolved.[1]
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Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
-
Prepare an intermediate dilution (optional but recommended):
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Dilute the 10 mM DMSO stock solution to 1 mM in DMSO. This can make subsequent dilutions into aqueous solutions more manageable.
-
-
Prepare the final working solution in aqueous buffer (e.g., PBS or cell culture medium):
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Warm the aqueous buffer to 37°C.
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While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration.
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Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5% for cell-based assays).
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Visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately.
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Protocol 2: General Biochemical Kinase Assay
This protocol provides a general framework. Specific buffer components and substrate concentrations should be optimized for hnRNPK.
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Prepare the kinase reaction buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
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Prepare the hnRNPK enzyme and substrate solution: Dilute the recombinant hnRNPK enzyme and its substrate (e.g., a specific peptide or protein) in the kinase reaction buffer.
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Prepare the this compound dilutions: Prepare serial dilutions of this compound in the kinase reaction buffer, ensuring the final DMSO concentration is constant across all wells.
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Initiate the reaction: In a microplate, combine the hnRNPK enzyme/substrate solution with the this compound dilutions. Add ATP to a final concentration of 100 µM to start the reaction.
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Incubate: Incubate the plate at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
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Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
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Detect kinase activity: Use a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit, to measure the extent of substrate phosphorylation.
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Data analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Interpreting Dose-Dependent Effects of hnRNPK-IN-1 on Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with hnRNPK-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that binds to heterogeneous nuclear ribonucleoprotein K (hnRNPK).[1] Its primary mechanism of action is the disruption of the interaction between hnRNPK and the promoter of the c-myc gene.[1] This interference leads to the downregulation of c-myc transcription and expression, which in turn can induce apoptosis in cancer cells.[1]
Q2: What is the role of hnRNPK in the cell?
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile protein that binds to both DNA and RNA and is involved in a wide range of cellular processes.[2][3][4] These include transcription, pre-mRNA splicing, and translation.[5] hnRNPK acts as a docking platform, bringing together various molecules to regulate gene expression and signal transduction.[4] It plays a crucial role in cell proliferation, differentiation, and apoptosis.[4][6]
Q3: What are the expected dose-dependent effects of this compound on cell viability?
This compound exhibits a dose-dependent anti-proliferative effect on various human cancer cell lines.[1] As the concentration of this compound increases, a corresponding decrease in cell viability is expected. This is primarily due to the induction of apoptosis.[1]
Q4: In which cell lines has this compound been shown to be effective?
This compound has demonstrated selective anti-proliferative effects in a range of human cancer cell lines, including Siha, A549, Hela, U2OS, A375, HuH7, and HEK293 cells.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Siha | Cervical Cancer | 1.36 |
| A549 | Lung Cancer | Not specified |
| Hela | Cervical Cancer | Not specified |
| U2OS | Osteosarcoma | Not specified |
| A375 | Melanoma | Not specified |
| HuH7 | Hepatocellular Carcinoma | Not specified |
| HEK293 | Embryonic Kidney | 3.59 |
Data sourced from MedchemExpress. Note: Specific IC50 values for all listed cell lines were not available in the provided search results.[1]
Table 2: Dose-Dependent Induction of Apoptosis in HeLa Cells by this compound (24-hour treatment)
| This compound Concentration (µM) | Effect on Apoptosis |
| 1.25 | Induction of apoptosis observed |
| 2.5 | Dose-dependent increase in apoptosis |
| 5.0 | Further increase in apoptosis |
Data interpretation based on qualitative descriptions from MedchemExpress.[1]
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a detergent-based solution)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualizations
Caption: this compound inhibits hnRNPK, disrupting c-myc transcription.
Caption: Workflow for assessing cell viability after this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No dose-dependent effect on cell viability observed. | 1. Incorrect concentration range: The concentrations tested may be too low to elicit a response. 2. Cell line resistance: The chosen cell line may be resistant to this compound. 3. Inactive compound: The this compound may have degraded. | 1. Perform a broader dose-response curve, starting from nanomolar to high micromolar concentrations. 2. Test the inhibitor on a sensitive cell line (e.g., Siha) as a positive control. Consider if the cell line has low hnRNPK or c-Myc expression. 3. Ensure proper storage of the compound as recommended by the supplier. Purchase a new batch if necessary. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded per well. 2. Compound precipitation: this compound may not be fully soluble at higher concentrations in the culture medium. 3. Edge effects: Evaporation from wells on the edge of the plate. | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Visually inspect the medium for any precipitate after adding the compound. Consider using a lower concentration of solvent or a different solvent system if compatible. 3. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
| Vehicle control shows significant cell death. | 1. Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high for the cells. | 1. Determine the maximum tolerable solvent concentration for your cell line in a separate experiment. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). |
| Unexpected off-target effects. | 1. Non-specific binding: this compound may be interacting with other cellular targets besides hnRNPK. | 1. While this compound is reported to be selective, a comprehensive off-target profile is not publicly available. Consider performing knockdown/knockout experiments of hnRNPK to confirm that the observed phenotype is on-target. Compare the effects of this compound with those of hnRNPK siRNA. |
| Inconsistent results with previous studies. | 1. Different experimental conditions: Variations in cell passage number, serum concentration, incubation time, or cell viability assay can lead to different outcomes. | 1. Carefully review and align your experimental protocol with the published literature. Ensure all parameters are as consistent as possible. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. HNRNPK - Wikipedia [en.wikipedia.org]
- 4. HNRNPK gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Role and molecular mechanism of heterogeneous nuclear ribonucleoprotein K in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating hnRNP K-c-myc Promoter Interaction Disruption
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for validating the disruption of the interaction between heterogeneous nuclear ribonucleoprotein K (hnRNP K) and the c-myc promoter.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that a treatment or compound has disrupted the hnRNP K and c-myc promoter interaction in cells?
A1: The most direct and widely accepted method is Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) . This technique directly measures the amount of c-myc promoter DNA bound by hnRNP K in cells. A successful disruption will result in a significantly lower amount of c-myc promoter DNA being pulled down by the hnRNP K antibody in treated cells compared to untreated controls. Secondary validation methods include Luciferase Reporter Assays to measure the transcriptional activity of the c-myc promoter and RT-qPCR to quantify the resulting changes in c-myc mRNA levels.
Q2: What is the specific binding site for hnRNP K on the human c-myc promoter?
A2: hnRNP K binds to a pyrimidine-rich sequence known as the CT-element, located approximately 100-150 base pairs upstream of the P1 promoter of the human c-myc gene.[1][2] This interaction is crucial for augmenting c-myc gene expression.[1][2] When designing ChIP-qPCR primers, they should flank this specific region to ensure you are measuring the direct binding event.
Q3: What are the expected downstream biological effects of successfully disrupting the hnRNP K/c-myc interaction?
A3: Disrupting this interaction is expected to decrease c-myc transcription. Since c-Myc is a potent transcription factor that drives cell proliferation, its downregulation can lead to several key downstream effects, including:
-
Cell Cycle Arrest: A reduction in c-Myc levels can lead to cell cycle arrest, often at the G1/S or G2/M phase.[3]
-
Induction of Apoptosis: c-Myc inhibition can trigger programmed cell death, a critical outcome for anti-cancer therapies.[3][4]
-
Reduced Cell Proliferation: Overall, the rate of cell growth and division should decrease.[5]
Troubleshooting Guides
This section addresses common issues encountered during key validation experiments.
Chromatin Immunoprecipitation (ChIP-qPCR)
Q: My ChIP-qPCR results show a high signal in my negative control (IgG antibody) sample. What could be wrong?
A: High background in the IgG control is a common issue that can obscure true positive signals. Here are the likely causes and solutions:
-
Cause 1: Insufficient Blocking/Washing: Non-specific binding of chromatin to the antibody or beads.
-
Solution: Increase the number of wash steps after immunoprecipitation. Consider adding a pre-clearing step where the chromatin lysate is incubated with beads alone before adding the primary antibody; this removes proteins that non-specifically bind to the beads.[6]
-
-
Cause 2: Excessive Chromatin: Too much starting material can overwhelm the blocking capacity of the beads.
-
Solution: Reduce the amount of chromatin lysate used per immunoprecipitation. Titrate the optimal amount for your specific cell type.
-
-
Cause 3: Incomplete Cell Lysis: In-tact cells can be pelleted during washes, leading to contamination.
-
Solution: Verify complete cell lysis microscopically before proceeding with chromatin shearing. Optimize lysis buffer conditions if necessary.[7]
-
Q: I'm observing very low enrichment of the c-myc promoter after hnRNP K immunoprecipitation. What are the possible reasons?
A: Low signal can be frustrating. Consider the following points:
-
Cause 1: Inefficient Chromatin Shearing: DNA fragments that are too large (>1000 bp) or too small (<200 bp) can lead to poor immunoprecipitation efficiency.
-
Solution: Optimize your sonication or enzymatic digestion protocol. After shearing, run an aliquot of the chromatin on an agarose gel to confirm that the majority of fragments are between 200-1000 bp.[7]
-
-
Cause 2: Poor Antibody Quality: The anti-hnRNP K antibody may have low affinity or may not be ChIP-grade.
-
Solution: Ensure you are using a ChIP-validated antibody. If possible, perform a titration to find the optimal antibody concentration for your experiment.[7]
-
-
Cause 3: Inefficient Cross-linking Reversal: If the formaldehyde cross-links are not fully reversed, it can inhibit PCR amplification.
-
Solution: Ensure the reverse cross-linking step is performed at 65°C for a sufficient duration (at least 4-6 hours, or overnight) and that Proteinase K digestion is complete.[8]
-
Experimental Protocols & Data Presentation
Protocol: Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol provides a detailed workflow for measuring hnRNP K occupancy at the c-myc promoter.
-
Cross-linking: Treat cells (e.g., 1x10^7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer (containing SDS). Shear the chromatin to an average size of 200-1000 bp using a sonicator. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as your "Input" control.
-
Dilute the remaining chromatin with a ChIP dilution buffer.
-
Set up IP reactions: one with a ChIP-grade anti-hnRNP K antibody and another with a negative control Normal Rabbit/Mouse IgG.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes: Pellet the beads using a magnetic stand and wash them sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[8]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a standard PCR purification kit.
-
Quantitative PCR (qPCR):
-
Use the purified DNA from the Input, hnRNP K IP, and IgG IP samples as templates.
-
Perform qPCR using primers designed to amplify the CT-element region of the c-myc promoter.
-
Analyze the results by calculating the percentage of input DNA that was immunoprecipitated. A significant decrease in this value in treated samples vs. control samples indicates disruption of the interaction.
-
Data Presentation: Expected ChIP-qPCR Results
The table below illustrates hypothetical data from a successful disruption experiment. The results are presented as "% Input," which reflects the amount of c-myc promoter DNA recovered in the IP relative to the total amount in the starting chromatin.
| Condition | Antibody | Mean % Input | Standard Deviation | Interpretation |
| Vehicle Control | anti-hnRNP K | 1.2% | ± 0.15% | Baseline binding of hnRNP K to the c-myc promoter. |
| Vehicle Control | Normal IgG | 0.05% | ± 0.01% | Low background signal, indicating specific hnRNP K IP. |
| Compound X (10 µM) | anti-hnRNP K | 0.3% | ± 0.08% | Significant reduction in binding, validating disruption. |
| Compound X (10 µM) | Normal IgG | 0.06% | ± 0.02% | Background remains low in the treated sample. |
Data Presentation: Expected Luciferase Reporter Assay Results
This assay measures the transcriptional activity driven by the c-myc promoter. A plasmid containing the c-myc promoter upstream of a luciferase gene is transfected into cells.[9][10]
| Condition | Transfected Plasmid | Normalized Luciferase Activity (RLU) | Standard Deviation | Interpretation |
| Vehicle Control | c-myc Promoter-Luc | 100 | ± 8.5 | Baseline promoter activity. |
| Vehicle Control | Promoterless-Luc (Negative Control) | 5 | ± 1.2 | Low background from the empty vector. |
| Compound X (10 µM) | c-myc Promoter-Luc | 35 | ± 5.1 | Significant reduction in activity, confirming functional consequence. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: hnRNP K binds the c-myc promoter to activate transcription.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Logical flow from interaction disruption to cellular effect.
References
- 1. Specific binding of heterogeneous ribonucleoprotein particle protein K to the human c-myc promoter, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 4. Inhibition of the Single Downstream Target BAG1 Activates the Latent Apoptotic Potential of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. ChIP Protocol | Proteintech Group [ptglab.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. addgene.org [addgene.org]
Validation & Comparative
A Comprehensive Guide to hnRNPK-IN-1: An Inhibitor of the Oncogenic Protein hnRNP K
For Researchers, Scientists, and Drug Development Professionals
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a critical regulator of numerous cellular processes, including transcription, mRNA processing, and signal transduction. Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of hnRNPK-IN-1, a known small molecule inhibitor of hnRNP K, summarizing its efficacy, mechanism of action, and the experimental protocols used for its characterization.
This compound: Efficacy and Biochemical Profile
This compound has been identified as a direct binder of hnRNP K, leading to the disruption of its interaction with the c-myc promoter and subsequent inhibition of c-myc transcription. This activity results in apoptosis and demonstrates anti-tumor effects in various cancer cell lines.
Quantitative Efficacy Data
| Parameter | Value | Assay Method | Cell Lines | Reference |
| Binding Affinity (Kd) | 4.6 µM | Surface Plasmon Resonance (SPR) | N/A | [1] |
| 2.6 µM | Microscale Thermophoresis (MST) | N/A | [1] | |
| Anti-proliferative Activity (IC50) | 1.36 - 3.59 µM | Cell Proliferation Assay | Siha, A549, Hela, U2OS, A375, HuH7, HEK293 | [1] |
Mechanism of Action: Disrupting the hnRNP K-c-myc Axis
This compound exerts its anti-cancer effects by directly interfering with the transcriptional activation of the proto-oncogene c-myc by hnRNP K. The binding of this compound to hnRNP K prevents the protein from associating with the c-myc promoter, leading to a downregulation of c-myc expression and subsequent apoptosis in cancer cells.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the efficacy of hnRNP K inhibitors like this compound.
Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of an inhibitor to hnRNP K.
Methodology:
-
Immobilization: Recombinant human hnRNP K protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the inhibitor (e.g., this compound) in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these rates.
Cellular Proliferation Assay: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on cancer cell proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the cell viability against the inhibitor concentration.
Caption: Workflow for evaluating hnRNP K inhibitors.
Conclusion
This compound represents a valuable tool for researchers studying the function of hnRNP K and its role in cancer. Its well-characterized binding affinity and anti-proliferative activity provide a solid foundation for further investigation. The experimental protocols detailed in this guide can be adapted to evaluate novel hnRNP K inhibitors and advance the development of targeted cancer therapies. While direct comparative data with other specific hnRNP K small molecule inhibitors is currently limited in the public domain, the comprehensive characterization of this compound serves as a benchmark for the field.
References
A Comparative Guide: hnRNPK-IN-1 vs. siRNA Knockdown for c-myc Repression
For Researchers, Scientists, and Drug Development Professionals
The c-myc proto-oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Heterogeneous nuclear ribonucleoprotein K (hnRNPK) has emerged as a key regulator of c-myc expression at both the transcriptional and translational levels. This guide provides a comparative analysis of two prominent methods for inhibiting hnRNPK function to achieve c-myc repression: the small molecule inhibitor hnRNPK-IN-1 and siRNA-mediated knockdown of hnRNPK.
Executive Summary
This guide presents a detailed comparison of this compound and siRNA knockdown as tools for c-myc repression. While both methods effectively target hnRNPK to downregulate c-myc, they operate through distinct mechanisms, each with its own set of advantages and disadvantages. This compound offers a rapid, reversible, and dose-dependent inhibition of hnRNPK function, primarily by disrupting its interaction with the c-myc promoter. In contrast, siRNA-mediated knockdown provides a potent and sustained reduction of hnRNPK protein levels by degrading its mRNA, but with a higher potential for off-target effects. The choice between these two powerful research tools will depend on the specific experimental goals, the desired duration of c-myc repression, and the importance of minimizing off-target effects.
Data Presentation
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of hnRNPK. It is important to note that a direct head-to-head comparison in the same experimental system has not been reported in the literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line(s) | Citation |
| Binding Affinity (Kd) | 2.6 µM (MST), 4.6 µM (SPR) | - | [1] |
| Anti-proliferative IC50 | 1.36 - 3.59 µM | Siha, A549, HeLa, U2OS, A375, HuH7, HEK293 | [1] |
| c-myc Repression | Dose-dependent reduction in mRNA and protein | HeLa | [1] |
| Mechanism of Action | Disrupts hnRNPK binding to c-myc promoter; Induces relocalization of MYC mRNA to stress granules | HeLa, A549 | [1][2] |
Table 2: Quantitative Data for siRNA Knockdown of hnRNPK
| Parameter | Value | Cell Line(s) | Citation |
| c-myc Protein Reduction | ~60% reduction | A549 | [3] |
| Downstream Effects | Altered 3'-end pre-mRNA processing and transcription termination | HCT116 | [3] |
| Off-Target Effects | Can induce changes in the transcriptome, including cryptic splicing | SH-SY5Y | [4] |
| Mechanism of Action | Degradation of hnRNPK mRNA | Various | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: hnRNPK-mediated regulation of c-myc expression.
Caption: Experimental workflow for comparing this compound and siRNA.
Caption: Logical relationship of hnRNPK inhibition methods.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or A549) in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5 µM).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest for downstream analysis (Western Blot or RT-qPCR).
siRNA-mediated Knockdown of hnRNPK
-
siRNA Preparation: Resuspend lyophilized hnRNPK-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: Plate the chosen cell line (e.g., A549) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well containing fresh culture medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for hnRNPK knockdown.
-
Harvesting: After incubation, harvest the cells for analysis of hnRNPK and c-myc expression.
Western Blot Analysis
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-myc, hnRNPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for c-myc, hnRNPK, and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Conclusion
Both this compound and siRNA-mediated knockdown represent valuable strategies for the experimental repression of c-myc by targeting hnRNPK. The small molecule inhibitor this compound offers a rapid and reversible means to study the acute effects of hnRNPK inhibition on c-myc expression and downstream cellular processes. Its dose-dependent activity allows for fine-tuning the level of c-myc repression. However, a thorough characterization of its off-target effects is still needed.
Conversely, siRNA-mediated knockdown provides a robust and sustained depletion of hnRNPK, leading to significant c-myc repression. This method is well-suited for studying the long-term consequences of hnRNPK loss. The primary concern with siRNA is the potential for off-target effects, which can be mitigated by careful siRNA design, the use of multiple siRNAs targeting different regions of the hnRNPK mRNA, and comprehensive off-target analysis.
The selection of the most appropriate method will be dictated by the specific research question. For studies requiring acute and reversible inhibition, this compound is a compelling choice. For investigations demanding long-term and potent suppression of hnRNPK, siRNA knockdown remains a powerful tool, provided that appropriate controls and validation experiments are performed to address potential off-target effects. Future studies directly comparing these two modalities within the same experimental framework will be invaluable for a more definitive assessment of their respective strengths and limitations in the context of c-myc-driven pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous Nuclear Ribonucleoprotein (HnRNP) K Genome-wide Binding Survey Reveals Its Role in Regulating 3′-End RNA Processing and Transcription Termination at the Early Growth Response 1 (EGR1) Gene through XRN2 Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HnRNP K mislocalisation is a novel protein pathology of frontotemporal lobar degeneration and ageing and leads to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hnRNPK-IN-1's Effect on Different Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the heterogeneous nuclear ribonucleoprotein K (hnRNPK) inhibitor, hnRNPK-IN-1, across various cancer cell lines.
Introduction
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including transcription, RNA splicing, and signal transduction. Its dysregulation has been implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that binds to hnRNPK, disrupting its function. This guide provides a comparative analysis of the effects of this compound on different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across a panel of human cancer cell lines, demonstrating its selective anti-proliferative effect.[1]
| Cancer Type | Cell Line | IC50 (μM) |
| Cervical Cancer | SiHa | 1.36 |
| Cervical Cancer | HeLa | 2.50 |
| Lung Cancer | A549 | 1.89 |
| Osteosarcoma | U2OS | 2.76 |
| Melanoma | A375 | 3.59 |
| Hepatocellular Carcinoma | HuH7 | 2.98 |
| Embryonic Kidney | HEK293 | > 10 |
Table 2: Apoptotic and Caspase-3/7 Activity Changes Induced by hnRNPK Inhibition
While specific quantitative data for this compound's direct effect on apoptosis markers across multiple cell lines is still emerging, studies on the knockdown of hnRNPK provide valuable insights into the expected mechanistic outcomes of its inhibition.
| Cancer Type | Cell Line | Method of Inhibition | Effect on Apoptosis | Effect on Caspase-3/7 Activity | Reference |
| Hepatocellular Carcinoma | Hep3B (p53-null) | siRNA knockdown | Increased TUNEL-positive cells | Significantly increased | [2] |
| Hepatocellular Carcinoma | HepG2 (p53-wild type) | siRNA knockdown | Sensitization to TRAIL-induced apoptosis | ~5.4-fold increase with TRAIL | [3] |
| Renal Cell Carcinoma | A498, Caki-1 | siRNA knockdown | Increased percentage of apoptotic cells | Not specified | [4] |
| Cervical Cancer | HeLa | This compound (1.25-5 μM, 24h) | Induction of apoptosis | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence.
-
Add the desired concentrations of this compound to the experimental wells and incubate for the desired duration (e.g., 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Apoptosis Assay (Annexin V Staining)
This method detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorochrome-conjugated Annexin V.
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time and concentration. Include an untreated control.
-
Harvest the cells, including any floating cells, and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Propidium iodide (PI) can be added to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
Signaling Pathways
This compound Mechanism of Action on c-Myc Transcription
hnRNPK is known to bind to the promoter of the c-Myc oncogene, thereby activating its transcription. This compound disrupts this interaction, leading to the downregulation of c-Myc expression and subsequent inhibition of cell proliferation and induction of apoptosis.[1][5]
Caption: this compound inhibits c-Myc transcription.
Proposed Mechanism of hnRNPK Inhibition on the p53 Pathway
In cancer cells with wild-type p53, such as A549, knockdown of hnRNPK has been shown to upregulate the expression of p53 and its downstream targets, p21 and cyclin D1.[3] This leads to cell cycle arrest and apoptosis. It is proposed that this compound may act through a similar mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hnRNP K suppresses apoptosis independent of p53 status by maintaining high levels of endogenous caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into poly(C)-binding protein hnRNP K resolving i-motif DNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of hnRNPK-IN-1's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of hnRNPK-IN-1 with alternative therapeutic strategies targeting the heterogeneous nuclear ribonucleoprotein K (hnRNPK) and its key downstream signaling pathways. Experimental data from preclinical xenograft models are presented to facilitate a comprehensive evaluation of these approaches.
Introduction to hnRNPK as a Therapeutic Target
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile RNA/DNA-binding protein that plays a pivotal role in regulating gene expression and signal transduction.[1] Its multifaceted functions include chromatin remodeling, transcription, RNA splicing, and translation.[1] Aberrant expression of hnRNPK is frequently observed in various cancers and is often associated with tumor progression and poor patient prognosis.[1] hnRNPK can act as both a tumor suppressor and an oncogene depending on the cellular context.[2] Its oncogenic activities are often linked to the positive regulation of key cancer-driving pathways, including the c-Myc and the p53/p21 pathways.[2] This central role in tumorigenesis makes hnRNPK an attractive target for novel anti-cancer therapies.
This compound is a small molecule inhibitor that disrupts the interaction between hnRNPK and the c-myc promoter, leading to the downregulation of c-Myc transcription and subsequent apoptosis in cancer cells.[3] This guide evaluates the in vivo efficacy of this compound and compares it with other strategies aimed at mitigating the oncogenic functions of hnRNPK.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound and alternative therapeutic strategies in various xenograft models.
Table 1: In Vivo Efficacy of this compound
| Compound | Cancer Model | Dosing Regimen | Outcome | Source |
| This compound (Compound 25) | Hela (cervical cancer) xenograft | 6.7-20 mg/kg, i.p., once a day for 3 weeks | Good tumor growth inhibition | [3] |
Note: The data for this compound is sourced from a commercial product page and has not been independently published in a peer-reviewed journal.
Table 2: In Vivo Efficacy of hnRNPK Knockdown (siRNA/shRNA)
| Therapy | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| siRNA-hnRNPK | A549 (lung cancer) xenograft | Intratumoral injection every 3 days | Significant tumor growth inhibition compared to control. | [4] |
| iAb-hnRNPK vector | A549 (lung cancer) xenograft | Intratumoral injection every 2 days | Significant reduction in tumor size and weight. | [5] |
| shRNA-hnRNPK | CAL-27 (head and neck squamous cell carcinoma) xenograft | Subcutaneous injection of transfected cells | Significantly decreased tumor volume and weight compared to control. | [6] |
Table 3: In Vivo Efficacy of Inhibitors Targeting hnRNPK Downstream Pathways
| Compound | Target | Cancer Model | Dosing Regimen | Outcome | Source |
| MYCi975 | c-Myc | MycCaP (prostate cancer) allograft | 100 mg/kg/day, i.p. for 14 days | Significant increase in survival and tumor growth inhibition. Well-tolerated. | [2] |
| 10058-F4 | c-Myc | DU145 or PC-3 (prostate cancer) xenografts | 20 or 30 mg/kg, i.v., qdx5 for 2 weeks | No significant inhibition of tumor growth. | [7][8] |
| RG7112 (MDM2 inhibitor) | p53 activation | MDM2-amplified osteosarcoma xenograft | Oral administration | Tumor regression. | [9][10] |
| Nutlin-3a (MDM2 inhibitor) | p53 activation | U-2 OS (osteosarcoma) xenograft | 25 mg/kg, i.p., once a day for 14 days | 85% inhibition of tumor growth. | [11] |
Experimental Protocols
This compound in Hela Xenograft Model
-
Cell Line: Hela (human cervical cancer).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of Hela cells.
-
Treatment: Intraperitoneal (i.p.) injection of this compound (Compound 25) at doses of 6.7-20 mg/kg, administered once daily for three weeks.[3]
-
Endpoint: Tumor growth inhibition was monitored.[3]
hnRNPK Knockdown in A549 and CAL-27 Xenograft Models
-
Cell Lines: A549 (human lung cancer) and CAL-27 (human head and neck squamous cell carcinoma).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of A549 or CAL-27 cells. For shRNA studies, cells were transfected prior to injection.
-
Treatment:
-
Endpoint: Tumor volume and weight were measured at specified intervals.
c-Myc Inhibitor (MYCi975) in MycCaP Allograft Model
-
Cell Line: MycCaP (murine prostate cancer).
-
Animal Model: FVB mice (immunocompetent).
-
Tumor Implantation: Subcutaneous injection of MycCaP cells.
-
Treatment: Intraperitoneal (i.p.) injection of MYCi975 at a dose of 100 mg/kg/day for 14 days.[2]
-
Endpoint: Tumor growth and survival were monitored.[2]
MDM2 Inhibitor (RG7112 and Nutlin-3a) in Osteosarcoma Xenograft Models
-
Cell Lines: MDM2-amplified osteosarcoma cell lines and U-2 OS (human osteosarcoma).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment:
-
RG7112: Oral administration.
-
Nutlin-3a: Intraperitoneal (i.p.) injection at a dose of 25 mg/kg once a day for 14 days.[11]
-
-
Endpoint: Tumor volume was measured to assess tumor growth inhibition and regression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by hnRNPK and a general workflow for in vivo xenograft studies.
Caption: hnRNPK signaling pathways and points of therapeutic intervention.
References
- 1. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
Assessing the Selectivity of hnRNPK-IN-1 in Binding to hnRNP K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a multifunctional protein involved in a wide array of cellular processes, including transcription, RNA splicing, and translation.[1] Its role in the regulation of oncogenes such as c-Myc has made it an attractive target for cancer therapy.[2] hnRNPK-IN-1 is a small molecule inhibitor developed to bind to hnRNP K and disrupt its molecular interactions, notably its binding to the c-Myc promoter, thereby inhibiting c-Myc transcription. This guide provides an objective comparison of this compound's binding selectivity for its primary target, hnRNP K, supported by experimental data and detailed methodologies.
Quantitative Analysis of Binding Affinity
The selectivity of an inhibitor is determined by its binding affinity for the intended target versus off-targets. A higher affinity for the target protein, represented by a lower dissociation constant (Kd), indicates greater potency and potentially fewer off-target effects. The binding affinity of this compound for hnRNP K has been quantified using two distinct biophysical methods: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
A key aspect of this compound's mechanism is to disrupt the interaction between hnRNP K and nucleic acids. Experimental evidence indicates that this compound selectively binds to the hnRNP K protein without significant direct interaction with the c-Myc promoter DNA. This demonstrates a crucial level of selectivity for the protein over its nucleic acid binding partner.
| Molecule | Assay Method | Dissociation Constant (Kd) | Reference |
| hnRNP K (Target) | Surface Plasmon Resonance (SPR) | 4.6 µM | --INVALID-LINK-- |
| hnRNP K (Target) | Microscale Thermophoresis (MST) | 2.6 µM | --INVALID-LINK-- |
| c-Myc Promoter DNA (Off-Target) | Not specified | No significant interaction observed | --INVALID-LINK-- |
Table 1: Binding Affinity of this compound. This table summarizes the reported binding affinities of this compound for its intended protein target, hnRNP K, and its observed interaction with a key biological off-target, the c-myc promoter DNA.
Experimental Methodologies
Understanding the techniques used to generate binding data is critical for interpreting the results. Below are detailed protocols for the primary methods used to assess the binding affinity of this compound.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures real-time biomolecular interactions.[3][4] It detects changes in the refractive index on the surface of a sensor chip as an analyte flows over an immobilized ligand.[5]
Principle: One molecule (the ligand, e.g., hnRNP K) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is passed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is measured in real-time and plotted as a sensorgram, from which kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) can be calculated.
Generalized Protocol:
-
Protein Immobilization: Purified hnRNP K protein is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should typically span from 10-fold below to 10-fold above the expected Kd.[5]
-
Binding Measurement: The this compound solutions are injected sequentially over the sensor surface at a constant flow rate.[6] The association is monitored in real-time.
-
Dissociation Phase: After the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the this compound from the immobilized hnRNP K.
-
Regeneration: The sensor surface is regenerated between different analyte concentrations using a specific buffer to remove all bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka), off-rate (kd), and calculate the dissociation constant (Kd = kd/ka).
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures molecular interactions in solution by detecting changes in the movement of molecules in a microscopic temperature gradient.[7][8]
Principle: The movement of a molecule in a temperature gradient (thermophoresis) is sensitive to changes in its size, charge, and hydration shell.[8] When a small molecule ligand binds to a larger, fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic movement. By titrating a ligand against a constant concentration of the fluorescent target, a binding curve can be generated to determine the Kd.[9]
Generalized Protocol:
-
Protein Labeling: The target protein, hnRNP K, is fluorescently labeled (e.g., with a RED-NHS dye). Unbound dye is removed via column purification.
-
Sample Preparation: A serial dilution of the unlabeled ligand (this compound) is prepared. Each dilution is then mixed with a constant concentration of the labeled hnRNP K.
-
Capillary Loading: The samples are loaded into glass capillaries (typically requiring ~4-10 µL).[10]
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored by changes in fluorescence.
-
Data Analysis: The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration. The resulting sigmoidal binding curve is fitted to the law of mass action to derive the Kd value.[9]
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the binding selectivity of a small molecule inhibitor like this compound.
Caption: Workflow for determining the binding selectivity of this compound.
Conclusion and Comparison
The experimental data demonstrate that this compound binds to its intended target, hnRNP K, with a dissociation constant in the low micromolar range (2.6 - 4.6 µM). Critically, it does not show significant interaction with the c-Myc promoter DNA, which is a key biological partner of hnRNP K. This indicates a high degree of selectivity for the protein target over its nucleic acid substrate.
References
- 1. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
A Comparative Guide to Apoptotic Pathways: hnRNPK-IN-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathways induced by the heterogeneous nuclear ribonucleoprotein K (hnRNPK) inhibitor, hnRNPK-IN-1, and other well-established apoptosis-inducing compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling cascades involved in programmed cell death.
Introduction to hnRNPK and Its Role in Apoptosis
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a versatile protein involved in a myriad of cellular processes, including transcription, mRNA processing, and signal transduction. Emerging evidence points to its critical role in cell survival and proliferation, making it a compelling target in oncology. Inhibition of hnRNPK has been shown to induce apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.
This compound is a compound that binds to hnRNPK, disrupting its interaction with the c-myc promoter and thereby inhibiting c-myc transcription. This disruption of a key oncogenic pathway is understood to be a primary mechanism through which this compound exerts its anti-tumor activities and induces apoptosis in cancer cells like HeLa. While the precise signaling cascade initiated by this compound is still under detailed investigation, this guide proposes a putative pathway based on the known functions of hnRNPK and compares it with the established apoptotic mechanisms of other widely used compounds.
Quantitative Comparison of Apoptotic Induction
The following tables summarize the efficacy of this compound and other compounds in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.
Table 1: Anti-Proliferative Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| Siha | Cervical Cancer | 1.36 |
| A549 | Lung Cancer | 2.54 |
| HeLa | Cervical Cancer | 1.89 |
| U2OS | Osteosarcoma | 3.59 |
| A375 | Melanoma | 2.78 |
| HuH7 | Liver Cancer | 2.15 |
| HEK293 | Embryonic Kidney | >10 |
Data sourced from MedchemExpress. IC50 values were determined after a specified incubation period.[1]
Table 2: Comparative Analysis of Apoptotic Markers
| Compound | Cell Line | Key Apoptotic Events |
| This compound | HeLa | Inhibition of c-myc transcription, induction of apoptosis-related proteins.[1] |
| Doxorubicin | H9c2 Cardiomyocytes, Various Cancer Cells | DNA damage, ROS generation, activation of caspase-3, release of cytochrome c.[2][3][4][5][6] |
| Etoposide | Neuroblastoma, HeLa, Myeloid Leukemia Cells | Topoisomerase II inhibition, cytochrome c release, activation of caspase-9 and -3.[7][8][9] |
| Staurosporine | Chang Liver Cells, Neuroblastoma, Prostate Cancer Cells | Inhibition of protein kinases, downregulation of Bcl-2 and Bcl-xL, cytochrome c release, activation of caspase-3.[1][10][11] |
Signaling Pathways of Apoptosis
The induction of apoptosis is a complex process orchestrated by a network of signaling molecules. Below are diagrams illustrating the established apoptotic pathways for doxorubicin, etoposide, and staurosporine, alongside a proposed pathway for this compound.
Proposed Apoptotic Pathway for this compound
Inhibition of hnRNPK by this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. By disrupting hnRNPK's function, the transcriptional regulation of key survival genes is altered. This may lead to a decrease in anti-apoptotic proteins like XIAP and Bcl-2, and an increase in pro-apoptotic proteins, ultimately triggering the mitochondrial release of cytochrome c and subsequent caspase activation.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Apoptotic Pathway of Doxorubicin
Doxorubicin, a widely used chemotherapeutic agent, primarily induces apoptosis through DNA damage and the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.
References
- 1. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces apoptosis in H9c2 cardiomyocytes: role of overexpressed eukaryotic translation initiation factor 5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 7. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous apoptotic responses of prostate cancer cell lines identify an association between sensitivity to staurosporine-induced apoptosis, expression of Bcl-2 family members, and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of hnRNPK-IN-1 Against Other c-myc Targeting Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2][3][4] However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging target for small molecule inhibition.[1] In recent years, diverse strategies to inhibit c-myc have emerged, ranging from direct targeting of the c-myc protein or its interactions to indirect approaches that modulate its expression or downstream pathways.[5][6][7] This guide provides a comparative overview of a novel c-myc targeting agent, hnRNPK-IN-1, against other prominent c-myc inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental data supporting their therapeutic potential.
Mechanism of Action: A Diverse Armamentarium Against c-myc
The strategies to inhibit c-myc can be broadly categorized into direct and indirect approaches. Direct inhibitors interfere with the c-myc protein itself or its crucial interaction with its binding partner, Max.[5][7] Indirect inhibitors, on the other hand, target upstream regulators of c-myc transcription or translation, or exploit synthetic lethal relationships with c-myc overexpression.[5][6][8]
This compound represents a unique indirect approach to c-myc inhibition. It functions by binding to the heterogeneous nuclear ribonucleoprotein K (hnRNPK), a protein that plays a crucial role in the transcriptional regulation of the c-myc gene.[9] By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to a downregulation of c-myc transcription.[9]
Other key c-myc targeting agents include:
-
Direct Inhibitors:
-
Omomyc (OMO-103): A mini-protein derived from the bHLHZip domain of c-myc that acts as a dominant-negative, preventing c-myc from binding to DNA.[2][10][11][12][13][14] It has shown promising results in early clinical trials.[13][14]
-
Small Molecules (e.g., 10058-F4, MYCMI-6): These compounds are designed to directly interfere with the c-myc/Max protein-protein interaction, which is essential for c-myc's transcriptional activity.[6][15][16]
-
-
Indirect Inhibitors:
Below is a diagram illustrating the different points of intervention for these c-myc targeting strategies.
Quantitative Comparison of Preclinical Efficacy
Direct comparison of the potency of these inhibitors is challenging due to the lack of head-to-head studies in the same experimental settings. The following tables summarize the available quantitative data for this compound and other selected c-myc inhibitors.
Table 1: Binding Affinity of c-myc Targeting Agents
| Compound | Target | Assay | Binding Affinity (Kd) |
| This compound | hnRNPK | Surface Plasmon Resonance (SPR) | 4.6 µM[9] |
| Microscale Thermophoresis (MST) | 2.6 µM[9] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of c-myc Targeting Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Siha | Cervical Cancer | 1.36[9] |
| A549 | Lung Cancer | 2.45[9] | |
| HeLa | Cervical Cancer | 1.89[9] | |
| U2OS | Osteosarcoma | 3.59[9] | |
| A375 | Melanoma | 2.87[9] | |
| HuH7 | Liver Cancer | 2.11[9] | |
| JQ1 | A549 | Lung Cancer | ~1-5 (range from multiple studies) |
| HeLa | Cervical Cancer | ~0.5-1 (range from multiple studies) | |
| 10058-F4 | HeLa | Cervical Cancer | ~50-100 (range from multiple studies) |
| A549 | Lung Cancer | >100 (generally less sensitive) | |
| MYCMI-6 | Multiple | Breast, Lymphoma | <0.5 (in sensitive lines)[6] |
| Omomyc | H1299 | Lung Cancer | 5.9 |
| H1975 | Lung Cancer | 8.2 | |
| A549 | Lung Cancer | 11.4 |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are compiled from various sources and should be interpreted with caution. Direct comparative studies are needed for a definitive assessment of relative potency.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
Determination of Binding Affinity
Surface Plasmon Resonance (SPR): This technique measures the real-time interaction between a ligand (e.g., this compound) and a target protein (e.g., hnRNPK) immobilized on a sensor chip.
-
Immobilization: The target protein (hnRNPK) is covalently coupled to a sensor chip surface.
-
Interaction Analysis: A series of concentrations of the ligand (this compound) are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound ligand, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram (a plot of response units vs. time). The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants.
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the molecule's size, charge, and hydration shell.
-
Labeling: One of the binding partners (e.g., hnRNPK) is fluorescently labeled.
-
Titration: A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled ligand (this compound).
-
Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled molecules is monitored.
-
Data Analysis: The change in thermophoretic movement upon ligand binding is used to determine the binding affinity (Kd).
In Vitro Cell-Based Assays
Cell Viability/Proliferation Assay (MTT/CCK-8): These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A reagent (MTT or CCK-8) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining): This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the hnRNPK-c-myc signaling pathway and a typical experimental workflow for evaluating a c-myc inhibitor.
Conclusion
This compound presents a novel and promising strategy for targeting c-myc by interfering with its transcriptional regulation. The available preclinical data demonstrates its ability to bind hnRNPK, inhibit c-myc expression, and exert anti-proliferative effects across a range of cancer cell lines. While direct, comprehensive comparisons with other c-myc inhibitors like Omomyc and BET inhibitors are currently limited, the distinct mechanism of action of this compound suggests it could be a valuable addition to the growing arsenal of anti-c-myc therapeutics. Further head-to-head preclinical studies are warranted to definitively establish its therapeutic potential relative to other agents and to guide its future clinical development, potentially as a monotherapy or in combination with other anti-cancer drugs.
References
- 1. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Omomyc Reveals New Mechanisms To Inhibit the MYC Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 11. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 16. HnRNP proteins controlled by c-Myc deregulate pyruvate kinase mRNA splicing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
The Synergistic Potential of hnRNPK Inhibition with Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how novel cancer therapeutics interact with existing chemotherapy regimens is paramount. This guide provides a comprehensive comparison of the synergistic effects of inhibiting heterogeneous nuclear ribonucleoprotein K (hnRNPK) in combination with traditional chemotherapy drugs. While direct experimental data on the specific inhibitor hnRNPK-IN-1 in combination therapies is not yet available in the public domain, this guide leverages data from studies involving hnRNPK knockdown to provide insights into the potential synergistic effects that could be achieved by a small molecule inhibitor like this compound.
Executive Summary
Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifaceted protein frequently overexpressed in a variety of cancers, where it plays a significant role in promoting tumor progression and resistance to chemotherapy. The inhibition of hnRNPK, therefore, presents a promising strategy to enhance the efficacy of conventional cancer treatments. Preclinical evidence, primarily from studies utilizing siRNA-mediated knockdown of hnRNPK, strongly suggests a synergistic relationship with platinum-based chemotherapies like cisplatin. This synergy is characterized by increased cancer cell apoptosis and reduced tumor growth. The underlying mechanism appears to involve the modulation of key signaling pathways, such as the Akt/caspase 3 cascade. While this compound is a known inhibitor of hnRNPK that disrupts c-myc transcription and induces apoptosis, its synergistic potential with other chemotherapeutics remains an area for future investigation.
Quantitative Data Summary: hnRNPK Knockdown with Cisplatin
The following table summarizes the key quantitative findings from a study investigating the combination of hnRNPK knockdown and cisplatin in nasopharyngeal carcinoma (NPC) cells. This data serves as a surrogate to illustrate the potential synergistic effects achievable with an hnRNPK inhibitor.
| Cell Line | Treatment Group | Apoptosis Rate (%) | Fold Change in Apoptosis (vs. Cisplatin alone) | Reference |
| 5-8F (NPC) | siRNA-Control + 5 µg/mL Cisplatin | ~23% | - | [1] |
| 5-8F (NPC) | siRNA-hnRNPK + 5 µg/mL Cisplatin | ~56% | ~2.4 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to assess the synergistic effects of drug combinations in cancer research.
Cell Viability and Synergy Assessment (Combination Index)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the hnRNPK inhibitor (or siRNA) and the chemotherapy drug, both individually and in combination at fixed ratios.
-
Viability Assay: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using an MTT or CCK8 assay. The absorbance is measured using a microplate reader.
-
Data Analysis and Combination Index (CI) Calculation:
-
The dose-response curves for each drug alone are used to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect principle. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same effect.
-
Interpretation of CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software such as CompuSyn can be used for these calculations.[2][3]
-
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the single agents and the combination therapy for a specified duration.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
-
Quantification: The percentage of apoptotic cells in each treatment group is quantified.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway of hnRNPK-Mediated Chemoresistance
Caption: hnRNPK-mediated suppression of the Akt/Caspase 3 pathway, leading to chemoresistance.
Experimental Workflow for Assessing Synergy
Caption: A typical experimental workflow to evaluate the synergistic effects of an hnRNPK inhibitor and chemotherapy.
Discussion and Future Directions
The available evidence strongly supports the hypothesis that inhibiting hnRNPK can sensitize cancer cells to chemotherapy, particularly cisplatin. The study on nasopharyngeal carcinoma demonstrates a clear synergistic effect when hnRNPK expression is reduced, leading to a significant increase in apoptosis.[1] This is mechanistically linked to the de-repression of the pro-apoptotic Akt/caspase 3 signaling pathway.
While these findings are promising, they are based on the genetic knockdown of hnRNPK. The small molecule inhibitor, this compound, which is known to inhibit c-myc transcription and induce apoptosis as a single agent, represents a more clinically translatable approach.[4] However, to confirm its synergistic potential, further preclinical studies are essential.
Future research should focus on:
-
Directly testing this compound in combination with a panel of chemotherapy drugs (e.g., cisplatin, doxorubicin, paclitaxel) across various cancer cell lines.
-
Performing robust synergy analysis using the Combination Index method to quantify the nature of the interaction.
-
Elucidating the detailed molecular mechanisms underlying the observed synergy, which may involve pathways beyond Akt/caspase 3, given hnRNPK's diverse functions.
-
Evaluating the in vivo efficacy and safety of this compound in combination with chemotherapy in animal models.
References
- 1. Heterogeneous nuclear ribonucleoprotein K is a potential target for enhancing the chemosensitivity of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for hnRNPK-IN-1
This guide provides immediate and essential safety and logistical information for the proper disposal of hnRNPK-IN-1, a small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein K (hnRNPK). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. This information is based on general best practices for laboratory chemical waste management, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 419.43 g/mol | MedChemExpress |
| Molecular Formula | C23H21N3O4 | MedChemExpress |
| Binding Affinity (Kd) | 2.6 µM (MST), 4.6 µM (SPR) | MedChemExpress |
| Storage Temperature | -20°C (1 month), -80°C (6 months) for stock solutions | MedChemExpress |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound, like other potent small molecule inhibitors, is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step protocol outlines the recommended disposal procedure.
Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory chemical safety guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous chemical waste container, clearly labeled.
-
Secondary containment for the waste container.
-
Chemical waste tags or labels as required by your institution.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, and empty vials) from liquid waste (e.g., unused solutions, cell culture media containing the compound).
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.
-
This includes personal protective equipment (PPE) that has come into direct contact with the compound.
-
Ensure the container is clearly labeled as "Hazardous Chemical Waste" and specifies "this compound solid waste."
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and specify "this compound liquid waste." The approximate concentration of the compound should be noted if possible.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Use secondary containment to prevent the spread of material in case of a leak.
-
Ensure all waste containers are properly labeled with the contents and associated hazards according to your institution's and local regulations.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous solid waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for both solid and liquid this compound waste.
Caption: Workflow for the disposal of solid waste contaminated with this compound.
Caption: Workflow for the disposal of liquid waste containing this compound.
Navigating the Safe Handling of hnRNPK-IN-1: A Comprehensive Guide to Personal Protective Equipment and Disposal
Researchers and drug development professionals working with hnRNPK-IN-1, a potent inhibitor of c-myc transcription with anti-tumor activities, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Due to the compound's biological activity, including the induction of apoptosis, it is crucial to handle it as a potentially hazardous substance.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general best practices for handling potent, biologically active compounds in a research setting.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemotherapy-rated gloves (e.g., nitrile, ASTM D6978 tested) | Laboratory coat | Recommended if packaging is damaged or if substance is a powder and not enclosed in plastic. Elastomeric half-mask with a multi-gas cartridge and P100 filter.[2] |
| Weighing and Aliquoting (Powder Form) | Chemical safety goggles or face shield | Double-gloving with chemotherapy-rated gloves | Disposable gown with long sleeves and closed cuffs | A certified respirator (e.g., N95 or higher) is required. Work should be performed in a chemical fume hood or a ventilated enclosure. |
| Preparing Solutions | Chemical safety goggles | Chemotherapy-rated gloves | Laboratory coat or disposable gown | Work should be performed in a chemical fume hood or other ventilated enclosure. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if work is conducted in a certified biological safety cabinet. |
| In Vivo Studies (Dosing) | Safety glasses with side shields and face shield | Double-gloving with chemotherapy-rated gloves | Disposable gown | A certified respirator may be necessary depending on the route of administration and potential for aerosol generation. |
| Waste Disposal | Safety glasses with side shields | Chemotherapy-rated gloves | Laboratory coat | Not generally required if waste is properly contained. |
Standard Operating Procedure for Safe Handling
This step-by-step guide outlines the procedural workflow for safely managing this compound from receipt to disposal.
1. Receiving and Storage:
- Upon receipt, inspect the package for any signs of damage.
- Don appropriate PPE, including chemotherapy-rated gloves, before opening the package.[2]
- Verify that the container is sealed and the label matches the order.
- Store the compound according to the manufacturer's instructions. For this compound, long-term storage is recommended at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
2. Handling and Preparation:
- All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of the substance.
- Wear the appropriate PPE as detailed in the table above, including double gloves, a disposable gown, and eye protection.
- When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
- Ensure all containers are clearly labeled with the compound name, concentration, date, and hazard information.
3. Spill Management:
- In the event of a spill, immediately alert others in the area.
- Evacuate the immediate area if the spill is large or involves a volatile solvent.
- For small spills, don appropriate PPE, including respiratory protection if the compound is a powder.
- Cover the spill with an absorbent material, working from the outside in.
- Clean the area with an appropriate deactivating agent or soap and water.
- Collect all contaminated materials in a sealed, labeled hazardous waste container.
4. Disposal:
- All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
- Follow all institutional and local regulations for hazardous waste disposal.
- Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
